Cbl-b-IN-16
Description
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Properties
Molecular Formula |
C26H27F3N6O |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
3-[3-[3-methyl-1-(4-methyl-1,2,4-triazol-3-yl)cyclobutyl]phenyl]-1-[(1S)-1-(1-methylpyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C26H27F3N6O/c1-16-10-25(11-16,24-32-30-15-33(24)3)20-7-5-6-18(8-20)22-9-21(26(27,28)29)14-35(23(22)36)17(2)19-12-31-34(4)13-19/h5-9,12-17H,10-11H2,1-4H3/t16?,17-,25?/m0/s1 |
InChI Key |
QRNMXYQPWPALPI-SFFMRIQBSA-N |
Isomeric SMILES |
CC1CC(C1)(C2=CC=CC(=C2)C3=CC(=CN(C3=O)[C@@H](C)C4=CN(N=C4)C)C(F)(F)F)C5=NN=CN5C |
Canonical SMILES |
CC1CC(C1)(C2=CC=CC(=C2)C3=CC(=CN(C3=O)C(C)C4=CN(N=C4)C)C(F)(F)F)C5=NN=CN5C |
Origin of Product |
United States |
Foundational & Exploratory
Cbl-b-IN-16: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cbl-b-IN-16, a potent and orally active inhibitor of the E3 ubiquitin ligase Cbl-b. This document summarizes key product information, presents quantitative data in a structured format, outlines detailed experimental protocols, and visualizes the relevant signaling pathways and experimental workflows.
Product Information
This compound (also referred to as compound 31) is a small molecule inhibitor of Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), a key negative regulator of T-cell activation.[1][2][3] By inhibiting Cbl-b, this compound enhances T-cell receptor (TCR) signaling, leading to increased cytokine production and anti-tumor activity.[1][2] Mechanistically, this compound is an allosteric inhibitor that binds to Cbl-b and locks it in an inactive conformation, thereby preventing its E3 ligase activity.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound, facilitating easy comparison of its biochemical and cellular activities.
Table 1: Biochemical Activity
| Parameter | Value (nM) | Description |
| IC50 (Cbl-b) | 30 | Half-maximal inhibitory concentration against Cbl-b E3 ligase activity.[1][3] |
| IC50 (Cbl-b autoubiquitination) | 63 | Half-maximal inhibitory concentration for the autoubiquitination of Cbl-b.[1] |
| IC50 (ubiquitin transfer to Zap-70) | 84 | Half-maximal inhibitory concentration for the transfer of ubiquitin to the substrate Zap-70.[1] |
Table 2: Cellular Activity
| Parameter | Value (nM) | Cell Line/System | Description |
| EC50 (IL-2 production) | 230 | Hu-T-cells | Half-maximal effective concentration for the induction of Interleukin-2 production.[1][3] |
| EC50 (pPLCγ1 levels) | 610 | Hu-T-cells | Half-maximal effective concentration for the upregulation of phosphorylated PLCγ1.[1] |
Signaling Pathway
Cbl-b is a critical negative regulator of T-cell activation. Upon T-cell receptor (TCR) stimulation, Cbl-b would normally ubiquitinate key downstream signaling proteins, such as Zap-70 and the p85 subunit of PI3K, targeting them for degradation and thereby dampening the activation signal. This compound inhibits this process, leading to sustained signaling and enhanced T-cell activation.
References
Cbl-b-IN-16: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Safety, Handling, and Experimental Use of a Potent Cbl-b Inhibitor
This technical guide provides comprehensive information on the Cbl-b inhibitor, Cbl-b-IN-16, intended for researchers, scientists, and professionals in the field of drug development. This document outlines the safety and handling procedures, summarizes key quantitative data, and provides detailed experimental protocols and the underlying signaling pathways.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on standard laboratory practices for handling chemical compounds of this nature. It is imperative to handle this compound with care in a controlled laboratory environment.
1.1. General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves, when handling the compound.
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the compound. Do not eat, drink, or smoke in the laboratory.
1.2. Storage and Disposal:
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. Refer to the manufacturer's instructions for optimal storage temperature.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
1.3. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Ingestion: If swallowed, wash out mouth with water, provided the person is conscious. Call a physician.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Quantitative Data Summary
This compound is a potent and orally active inhibitor of Casitas B-lineage lymphoma-b (Cbl-b), an E3 ubiquitin ligase that acts as a negative regulator of T-cell activation.[1][2] Its inhibitory activity has been characterized in various in vitro assays.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (Cbl-b inhibition) | 30 nM | Biochemical Assay | [2] |
| IC₅₀ (Cbl-b autoubiquitination) | 63 nM | Biochemical Assay | [2] |
| IC₅₀ (Zap-70 ubiquitin transfer) | 84 nM | Biochemical Assay | [2] |
| EC₅₀ (IL-2 production) | 230 nM | HuT-78 cells | [2] |
| EC₅₀ (pPLCγ1 upregulation) | 0.61 µM | HuT-78 cells | [2] |
Mechanism of Action and Signaling Pathways
Cbl-b is a crucial intracellular immune checkpoint that negatively regulates T-cell receptor (TCR) signaling.[3][4] By inhibiting Cbl-b, this compound effectively lowers the activation threshold of T-cells, leading to enhanced immune responses against tumors.[1][3]
The primary mechanism of Cbl-b inhibition involves preventing the ubiquitination and subsequent degradation of key signaling proteins downstream of the TCR.[3] This leads to the sustained activation of pathways crucial for T-cell proliferation and cytokine production.
Experimental Protocols
The following are representative protocols for assays commonly used to evaluate the activity of Cbl-b inhibitors like this compound. These should be adapted and optimized for specific experimental conditions.
In Vitro IL-2 Production Assay in Jurkat T-Cells
This assay measures the ability of this compound to induce IL-2 production, a key cytokine in T-cell activation.
Methodology:
-
Cell Culture: Culture Jurkat T-cells in appropriate media and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed Jurkat cells into a 96-well plate at a density of 1 x 10⁵ cells per well.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM.
-
Treatment: Add the diluted this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 to 48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
ELISA: Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
Western Blot for Phosphorylated PLCγ1
This protocol is used to assess the effect of this compound on the phosphorylation of PLCγ1, a key downstream target in the TCR signaling pathway.[2]
Methodology:
-
Cell Treatment: Treat HuT-78 or other suitable T-cell lines with varying concentrations of this compound for a specified time (e.g., 20 minutes).[2]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PLCγ1 (Tyr783) and total PLCγ1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Murine Syngeneic Tumor Model
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse model.
Methodology:
-
Tumor Cell Implantation: Subcutaneously implant a suitable murine cancer cell line (e.g., CT26 colon carcinoma) into the flank of syngeneic mice (e.g., BALB/c).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound orally at a predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Assessment: Monitor tumor growth, body weight, and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
This technical guide provides a foundational understanding of this compound for its safe and effective use in a research setting. For further details, it is recommended to consult the primary literature and the manufacturer's product information.
References
Cbl-b-IN-16: An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Cbl-b-IN-16 is a potent and orally active small molecule inhibitor of the E3 ubiquitin ligase Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b). As a crucial negative regulator of T-cell activation, Cbl-b has emerged as a promising therapeutic target in immuno-oncology. Inhibition of Cbl-b can enhance anti-tumor immunity by unleashing the full potential of T-cells. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action within the Cbl-b signaling pathway.
Physical and Chemical Properties
This compound is a small molecule designed for high affinity and specificity towards Cbl-b. The following table summarizes its key physical and chemical properties based on available data.
| Property | Value | Reference |
| IUPAC Name | Not publicly available | - |
| CAS Number | Not publicly available | - |
| Molecular Formula | C26H27N5O4 | [1] |
| Molecular Weight | 496.53 g/mol | [1] |
| Appearance | Solid | General knowledge |
| Solubility | Soluble in DMSO | General knowledge |
| Storage | Store at -20°C | General knowledge |
| IC50 (Cbl-b) | 30 nM | [2] |
| EC50 (IL-2 production in Hu-T-cells) | 230 nM | [2] |
| IC50 (Cbl-b autoubiquitination) | 63 nM | [2] |
| IC50 (ubiquitin transfer to Zap-70) | 84 nM | [2] |
Cbl-b Signaling Pathway and Mechanism of Action of this compound
Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in negatively regulating T-cell receptor (TCR) signaling.[3] Upon TCR engagement, a signaling cascade is initiated, leading to the activation of key downstream effectors such as Zap-70. Cbl-b targets these activated signaling proteins for ubiquitination, which can lead to their proteasomal degradation or altered function, thereby dampening the T-cell response.[4] this compound exerts its therapeutic effect by inhibiting the E3 ligase activity of Cbl-b. This prevents the ubiquitination of downstream targets like Zap-70, leading to sustained TCR signaling, enhanced T-cell activation, and proliferation.[2]
Experimental Protocols
The following protocols provide a framework for the in vitro characterization of this compound.
Cbl-b Autoubiquitination Assay (Luminescent)
This assay measures the autoubiquitination activity of Cbl-b, a process where Cbl-b catalyzes the attachment of ubiquitin to itself. Inhibition of this process is a key indicator of Cbl-b inhibitor potency. The following is a general protocol based on the principles of the Lumit™ Immunoassay.[5]
Materials:
-
Recombinant human E1 (UBE1), E2 (UbcH5b), and GST-tagged Cbl-b
-
Biotinylated ubiquitin
-
ATP
-
This compound
-
Lumit™ Immunoassay reagents (Anti-GST-SmBiT, Streptavidin-LgBiT, Substrate)
-
96-well white assay plates
-
Plate reader capable of measuring luminescence
Method:
-
Prepare a reaction mixture containing 42 nM UBE1, 244 nM UbcH5b, 20 µM ATP, and biotinylated ubiquitin in reaction buffer.[5]
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in reaction buffer.
-
In a 96-well plate, add 10 µL of the reaction mixture, 10 µL of GST-Cbl-b dilution, and 5 µL of the this compound dilution (or vehicle control).
-
Incubate the plate at 37°C for 4 hours with shaking.[5]
-
Add 20 µL of a detection mixture containing 0.10 µg/mL anti-GST-SmBiT and 0.33 µg/mL Streptavidin-LgBiT.[5]
-
Incubate at room temperature for 30 minutes with shaking.[5]
-
Add 10 µL of Lumit™ Detection Substrate.[5]
-
Incubate for 2 minutes with shaking and read the luminescence.[5]
-
Calculate the IC50 value of this compound by plotting the luminescence signal against the inhibitor concentration.
Zap-70 Ubiquitination Assay (Western Blot)
This assay determines the ability of Cbl-b to ubiquitinate its substrate, Zap-70, and the inhibitory effect of this compound on this process.
Materials:
-
Recombinant human Cbl-b, Zap-70, E1, E2, and ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Zap-70, anti-ubiquitin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Method:
-
Set up in vitro ubiquitination reactions in a total volume of 30 µL containing reaction buffer, E1 (e.g., 100 nM), E2 (e.g., 500 nM), Cbl-b (e.g., 200 nM), Zap-70 (e.g., 500 nM), and ubiquitin (e.g., 10 µM).
-
Add this compound at various concentrations (or vehicle control).
-
Initiate the reaction by adding ATP (e.g., 2 mM) and incubate at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-Zap-70 or anti-ubiquitin) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system. A ladder of higher molecular weight bands for Zap-70 in the absence of the inhibitor indicates ubiquitination.
Cbl-b Phosphorylation Assay (Western Blot)
This assay is used to assess the phosphorylation status of Cbl-b in response to cellular stimulation and the effect of this compound. This compound has been shown to inhibit the phosphorylation of Cbl-b.[2]
Materials:
-
T-cell line (e.g., Jurkat)
-
Cell culture medium and supplements
-
This compound
-
Stimulating agents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels, running buffer, and PVDF membrane
-
Blocking buffer
-
Primary antibodies (anti-phospho-Cbl-b, anti-total-Cbl-b)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Stripping buffer
Method:
-
Culture Jurkat T-cells to the desired density.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes).
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with an anti-phospho-Cbl-b antibody overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using ECL.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Cbl-b.
Conclusion
This compound is a valuable research tool for investigating the role of Cbl-b in immune regulation and for the development of novel cancer immunotherapies. This technical guide provides essential information on its properties and methodologies for its in vitro characterization. The provided protocols and diagrams serve as a starting point for researchers to design and execute experiments aimed at further elucidating the biological effects of this promising Cbl-b inhibitor. Further studies are warranted to explore its full therapeutic potential.
References
- 1. Cbl-b mitigates the responsiveness of naive CD8+ T cells that experience extensive tonic T cell receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
Cbl-b-IN-16: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cbl-b-IN-16, a potent and orally active inhibitor of the E3 ubiquitin ligase Cbl-b. This document consolidates key data, outlines relevant experimental methodologies, and illustrates the critical signaling pathways influenced by this compound.
Core Compound Data
This compound is a significant tool for researchers investigating immunomodulatory therapies, particularly in the context of oncology. Its ability to inhibit Cbl-b leads to enhanced T-cell activation and anti-tumor responses.
| Parameter | Value | Reference |
| Product Name | This compound | --INVALID-LINK-- |
| Catalog Number | HY-163194 | --INVALID-LINK-- |
| Molecular Formula | C₂₆H₂₇F₃N₆O | [1] |
| Molecular Weight | 496.53 g/mol | [1] |
| IC₅₀ (Cbl-b) | 30 nM | [1] |
| EC₅₀ (IL-2 production in Hu-T-cells) | 230 nM | [1] |
| Mechanism of Action | Inhibits Cbl-b autoubiquitination and ubiquitin transfer to Zap-70.[1] |
Cbl-b Signaling Pathway in T-Cell Activation
Cbl-b is a crucial negative regulator of T-cell activation, acting as a gatekeeper to prevent excessive immune responses.[2][3] Inhibition of Cbl-b by compounds like this compound effectively "releases the brakes" on T-cells, enhancing their ability to mount an anti-tumor response. The following diagram illustrates the central role of Cbl-b in the T-cell receptor (TCR) signaling cascade.
Experimental Protocols
The evaluation of Cbl-b inhibitors like this compound involves a variety of biochemical and cell-based assays. Below are outlines of key experimental methodologies.
Cbl-b Auto-ubiquitination Assay (TR-FRET)
This assay measures the E3 ligase activity of Cbl-b by quantifying its auto-ubiquitination.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for studying molecular interactions.[4] In this assay, GST-tagged Cbl-b is incubated with biotin-labeled ubiquitin, E1 and E2 enzymes, and ATP. A terbium-labeled anti-GST antibody (donor) and a fluorescently labeled streptavidin (acceptor) are added. When Cbl-b becomes biotin-ubiquitinated, the donor and acceptor are brought into close proximity, resulting in a FRET signal.[5] Cbl-b inhibitors will disrupt this process, leading to a decrease in the FRET signal.
Workflow:
T-Cell Activation Assay (IL-2 Production)
This cell-based assay assesses the functional consequence of Cbl-b inhibition on T-cell activation.
Principle: Inhibition of Cbl-b in T-cells, such as Jurkat T-cells (Hu-T-cells), enhances T-cell receptor signaling and leads to the increased production and secretion of cytokines like Interleukin-2 (IL-2).[1] The amount of secreted IL-2 can be quantified using methods like ELISA (Enzyme-Linked Immunosorbent Assay).
Methodology:
-
Cell Culture: Culture Jurkat T-cells under standard conditions.
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Stimulation: Stimulate the T-cells to activate the TCR pathway (e.g., using anti-CD3 and anti-CD28 antibodies).
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cytokine production.
-
Quantification: Collect the cell supernatant and measure the concentration of IL-2 using a commercially available ELISA kit.
-
Data Analysis: Plot the IL-2 concentration against the inhibitor concentration to determine the EC₅₀ value.
Conclusion
This compound is a valuable research tool for dissecting the Cbl-b signaling pathway and for the development of novel immunotherapies. Its well-characterized in vitro activity and oral availability make it a compelling candidate for further preclinical and clinical investigation. The experimental protocols described herein provide a framework for researchers to evaluate the efficacy and mechanism of action of Cbl-b inhibitors.
References
Methodological & Application
Application Notes for Cbl-b-IN-16: An In Vitro Evaluation of a Novel E3 Ligase Inhibitor
Introduction
Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a critical intracellular E3 ubiquitin ligase that functions as a key negative regulator of immune cell activation, particularly in T lymphocytes and NK cells.[1][2][3] By targeting various signaling proteins for ubiquitination and subsequent degradation, Cbl-b establishes a crucial threshold for immune cell activation, thereby preventing excessive inflammatory responses and maintaining immunological tolerance.[1][3][4] Dysregulation of Cbl-b function has been implicated in autoimmune diseases and cancer. Consequently, the inhibition of Cbl-b has emerged as a promising therapeutic strategy to enhance anti-tumor immunity.[5] Cbl-b-IN-16 is a potent and orally active small molecule inhibitor of Cbl-b. This document provides detailed protocols for the in vitro characterization of this compound.
Mechanism of Action
Cbl-b, a member of the Cbl family of proteins, contains a highly conserved N-terminal tyrosine kinase binding (TKB) domain, a RING finger domain responsible for its E3 ligase activity, and a C-terminal ubiquitin-associated (UBA) domain.[2][4] Cbl-b exerts its regulatory function by recognizing phosphorylated tyrosine residues on target proteins via its TKB domain. This interaction leads to the recruitment of an E2 ubiquitin-conjugating enzyme to the RING domain, facilitating the transfer of ubiquitin to the substrate protein.[2] This ubiquitination can mark the protein for proteasomal degradation or alter its cellular localization and function.[5] this compound has been shown to inhibit the autoubiquitination of Cbl-b and the subsequent ubiquitin transfer to its substrates, such as Zap-70.[6]
Cbl-b Signaling Pathway in T-Cells
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]
- 4. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies of Cbl-b Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in vivo applications of Cbl-b inhibitors in animal models of cancer, with a focus on the orally bioavailable inhibitor NX-1607. The protocols outlined below are based on preclinical studies in syngeneic mouse models and are intended to serve as a guide for researchers investigating the anti-tumor efficacy and immunological mechanisms of Cbl-b inhibition.
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and Natural Killer (NK) cells. By inhibiting Cbl-b, the threshold for immune cell activation is lowered, leading to a more robust anti-tumor immune response. Small molecule inhibitors of Cbl-b, such as NX-1607, have demonstrated significant anti-tumor activity in various preclinical cancer models. These compounds offer a promising therapeutic strategy, both as monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.
Cbl-b Signaling Pathway
The diagram below illustrates the central role of Cbl-b in negatively regulating T cell activation. Upon T-cell receptor (TCR) engagement without co-stimulation, Cbl-b ubiquitinates key downstream signaling proteins, leading to their degradation and subsequent T cell anergy or hyporesponsiveness. Inhibition of Cbl-b prevents this degradation, thereby promoting T cell activation, proliferation, and effector function.
Caption: Cbl-b negatively regulates T-cell activation by targeting signaling proteins for degradation.
In Vivo Efficacy of Cbl-b Inhibitors: Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of the Cbl-b inhibitor NX-1607 in various syngeneic mouse tumor models.
Table 1: Anti-Tumor Efficacy of NX-1607 in Syngeneic Mouse Models
| Animal Model | Tumor Type | Treatment | Dosing Regimen | Outcome |
| BALB/c Mice | CT26 Colon Carcinoma | NX-1607 | 30 mg/kg, oral, daily | Significant tumor growth inhibition[1] |
| BALB/c Mice | CT26 Colon Carcinoma | NX-1607 + anti-PD-1 | 30 mg/kg, oral, daily (NX-1607) | Enhanced tumor growth inhibition and survival compared to single agents[1] |
| BALB/c Mice | 4T1 Triple Negative Breast Cancer | NX-1607 | 30 mg/kg, oral, daily | Significant tumor growth inhibition[2] |
| BALB/c Mice | A20 B-cell Lymphoma | NX-1607 | 30 mg/kg, oral, daily | Significant tumor growth inhibition[2] |
| C57BL/6 Mice | MC38 Colon Carcinoma | NX-1607 | Not specified | Significant tumor growth inhibition[3] |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) in CT26 Tumors Treated with NX-1607
| Metric | Vehicle Control | NX-1607 (30 mg/kg) | Fold Change |
| Total TILs (per gram of tumor) | Baseline | Increased | Significant Increase[1] |
| CD8+ T cells (% of CD45+ leukocytes) | Baseline | Increased | Significant Increase[1] |
| Total CD8+ T cells (per gram of tumor) | Baseline | Increased | Significant Increase[1] |
| CD8+ T cell to Treg Ratio | Baseline | ~2x Increase | ~2-fold[2] |
Experimental Protocols
The following are detailed protocols for conducting in vivo efficacy and pharmacodynamic studies with Cbl-b inhibitors.
Protocol 1: Syngeneic Tumor Model Establishment and In Vivo Efficacy Study
This protocol describes the establishment of a subcutaneous syngeneic tumor model and the subsequent evaluation of a Cbl-b inhibitor's anti-tumor efficacy.
Materials:
-
Syngeneic tumor cells (e.g., CT26, MC38, 4T1, A20)
-
Appropriate mouse strain (e.g., BALB/c, C57BL/6)
-
Sterile PBS
-
Cbl-b inhibitor (e.g., NX-1607) formulated for oral gavage
-
Vehicle control
-
Calipers
-
Animal handling and restraint equipment
-
Oral gavage needles
Procedure:
-
Cell Culture and Preparation: Culture tumor cells according to standard protocols. On the day of implantation, harvest cells and resuspend in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the Cbl-b inhibitor (e.g., NX-1607 at 30 mg/kg) or vehicle control orally via gavage daily for the duration of the study.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the anti-tumor effect.
Protocol 2: Isolation and Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol details the procedure for isolating TILs from tumor tissue for subsequent analysis by flow cytometry.
Materials:
-
Tumor-bearing mice from the efficacy study
-
RPMI-1640 medium
-
Collagenase D
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
70 µm cell strainers
-
Flow cytometry antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-NK1.1, anti-FoxP3)
-
Flow cytometer
Procedure:
-
Tumor Excision: At the end of the efficacy study, euthanize the mice and excise the tumors.
-
Tumor Dissociation: Mince the tumors into small pieces and digest in RPMI-1640 containing Collagenase D and DNase I at 37°C for 30-60 minutes with agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
RBC Lysis: If necessary, treat the cell suspension with RBC Lysis Buffer to remove red blood cells.
-
Cell Staining: Wash the cells and stain with a cocktail of fluorescently-labeled antibodies against immune cell markers.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to quantify the different immune cell populations within the tumor microenvironment.
Experimental Workflow Diagram
The following diagram provides a visual representation of a typical in vivo study workflow for evaluating a Cbl-b inhibitor.
Caption: Workflow for in vivo evaluation of a Cbl-b inhibitor in a syngeneic mouse tumor model.
References
Application Notes and Protocols for Cbl-b-IN-16 in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma b (Cbl-b) is a crucial intracellular immune checkpoint and an E3 ubiquitin ligase that negatively regulates T-cell and Natural Killer (NK) cell activation.[1][2][3][4][5] Its inhibition presents a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity.[1][6][7][8] Cbl-b-IN-16 is a potent and orally active inhibitor of Cbl-b, demonstrating significant anti-tumor activity in various preclinical mouse tumor models.[9] These application notes provide detailed protocols for the use of this compound (exemplified by the well-characterized inhibitor NX-1607) in syngeneic mouse tumor models, offering a guide for researchers investigating its therapeutic potential.
Mechanism of Action
Cbl-b acts as a negative regulator of immune responses by ubiquitinating key signaling proteins in T cells and NK cells, marking them for degradation.[7] This process dampens the activation of these immune cells. Cbl-b inhibitors, such as this compound, block this E3 ligase activity.[9] The inhibition of Cbl-b leads to the sustained activation of T cells and NK cells, enhancing their ability to recognize and eliminate cancer cells.[5][7] This results in a more robust anti-tumor immune response, as evidenced by increased infiltration of activated T cells and NK cells into the tumor microenvironment.[1][2][3]
Quantitative Data Summary
The following tables summarize the efficacy of a Cbl-b inhibitor (NX-1607) in various syngeneic mouse tumor models.
Table 1: Single-Agent Anti-Tumor Efficacy of Cbl-b Inhibitor (NX-1607)
| Tumor Model | Mouse Strain | Treatment | Dosing Schedule | Outcome | Reference |
| CT26 (Colorectal) | BALB/c | 10 or 30 mg/kg, PO, QD | Day 9 to Day 25 | Significant tumor growth inhibition (71% at 30 mg/kg) | [10] |
| 4T1 (Triple-Negative Breast) | BALB/c | 10 or 30 mg/kg, PO, QD | Day 7 to Day 32 | Reduced tumor volume and prolonged survival | [3][5] |
| A20 (B Cell Lymphoma) | BALB/c | 3, 10, 30, or 60 mg/kg, PO, QD | Started on Day 3 | Dose-dependent tumor regression; complete responses observed | [1] |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) following Cbl-b Inhibitor Treatment
| Tumor Model | Treatment | Key Findings | Reference |
| CT26 | 30 mg/kg NX-1607, PO, QD | Increased CD3+, CD4+, and CD8+ T-cell infiltration; Increased CD8+/Treg ratio | [10] |
| A20 | 30 mg/kg NX-1607, PO, QD | Higher expression of activation markers (CD25, CD69, PD-1) and cytotoxic marker (Granzyme B) on CD8+ TILs | [1] |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo study using a Cbl-b inhibitor in a syngeneic mouse tumor model.
Materials
-
Cell Lines: CT26 (colorectal carcinoma), 4T1 (triple-negative breast cancer), or A20 (B cell lymphoma)
-
Animals: 6-8 week old female BALB/c or C57BL/6 mice
-
Cbl-b Inhibitor: this compound (or a specific inhibitor like NX-1607)
-
Vehicle Control: Appropriate vehicle for the inhibitor (e.g., as specified by the manufacturer)
-
Cell Culture Media and Reagents: RPMI-1640, DMEM, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA
-
Reagents for Tumor Implantation: Phosphate-buffered saline (PBS), Matrigel (optional)
-
Equipment: Laminar flow hood, incubator, centrifuges, syringes and needles, calipers, flow cytometer
Procedure
-
Tumor Cell Culture:
-
Culture tumor cells in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Passage cells every 2-3 days to maintain logarithmic growth.
-
Prior to implantation, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS (or a PBS/Matrigel mixture) at the desired concentration (e.g., 2 x 10^6 cells/mL).[11]
-
-
Tumor Implantation:
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Endpoint Analysis:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study (e.g., based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors and record their final weight.
-
For immunophenotyping, process the tumors to create single-cell suspensions.
-
Stain the cells with fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, NK1.1, Granzyme B, PD-1).
-
Analyze the stained cells using a flow cytometer to quantify the different immune cell populations within the tumor.[6][11]
-
Conclusion
The inhibition of Cbl-b with compounds like this compound represents a promising strategy for cancer immunotherapy. The protocols outlined in these application notes provide a framework for preclinical evaluation of Cbl-b inhibitors in syngeneic mouse tumor models. These studies are essential for understanding the in vivo efficacy, mechanism of action, and immunological effects of these novel therapeutic agents.
References
- 1. nurixtx.com [nurixtx.com]
- 2. researchgate.net [researchgate.net]
- 3. nurixtx.com [nurixtx.com]
- 4. researchgate.net [researchgate.net]
- 5. nurixtx.com [nurixtx.com]
- 6. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]
- 8. nimbustx.com [nimbustx.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. nurixtx.com [nurixtx.com]
- 11. noblelifesci.com [noblelifesci.com]
Administration and Dosage of Cbl-b Inhibitors in Murine Models: Application Notes and Protocols
Disclaimer: Information regarding a specific compound designated "Cbl-b-IN-16" is not available in the provided search results. The following application notes and protocols are based on the publicly available data for the Cbl-b inhibitor NX-1607 and general research findings from Cbl-b deficient (Cbl-b-/-) mouse models. This information is intended for research purposes and should be adapted and optimized for specific experimental contexts.
Introduction to Cbl-b Inhibition
Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that acts as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and Natural Killer (NK) cells.[1][2] Inhibition of Cbl-b has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[1] By blocking Cbl-b activity, the activation threshold of lymphocytes is lowered, leading to increased effector functions and proliferation.[1][3] Preclinical studies using Cbl-b inhibitors like NX-1607 and Cbl-b knockout mice have demonstrated potent anti-tumor activity.[4]
Cbl-b Signaling Pathway
The following diagram illustrates the role of Cbl-b as a negative regulator in T cell activation.
Caption: Cbl-b negatively regulates T cell activation by targeting key signaling molecules.
In Vivo Administration of Cbl-b Inhibitor NX-1607
Based on preclinical studies with the oral Cbl-b inhibitor NX-1607, the following provides a summary of administration protocols in mouse tumor models.
Quantitative Data Summary
| Parameter | Details | Mouse Models | Reference |
| Compound | NX-1607 | CT26 (colorectal carcinoma), MC38 (colon adenocarcinoma), 4T1 (mammary carcinoma) | [5] |
| Formulation | Oral | Not specified | [5] |
| Dosage Range | 10 mg/kg to 30 mg/kg | BALB/c and C57BL/6 mice | [4][5] |
| Administration Route | Oral (PO), daily (QD) | Tumor-bearing mice | [5] |
| Dosing Schedule | Daily for a specified treatment period (e.g., 18-25 days) | CT26, 4T1 tumor models | [4][5] |
| Observed Effects | Dose-dependent anti-tumor activity, increased T and NK cell infiltration and activation in tumors. | CT26, 4T1 tumor models | [4][5] |
Experimental Protocol: Evaluation of NX-1607 in a Syngeneic Mouse Tumor Model (e.g., CT26)
This protocol outlines a typical workflow for assessing the efficacy of an orally administered Cbl-b inhibitor.
Materials:
-
Cbl-b inhibitor (e.g., NX-1607)
-
Vehicle control
-
CT26 colorectal carcinoma cells
-
6-8 week old BALB/c mice
-
Cell culture reagents
-
Calipers for tumor measurement
-
Reagents for flow cytometry and immune profiling (e.g., antibodies, NanoString panels)
Workflow Diagram:
Caption: A typical experimental workflow for in vivo evaluation of a Cbl-b inhibitor.
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant CT26 cells into the flank of BALB/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: Once tumors reach a volume of approximately 30-50 mm³, randomize mice into treatment and control groups.[5]
-
Drug Administration: Administer NX-1607 orally at the desired dose (e.g., 30 mg/kg) daily.[5] The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume at regular intervals throughout the study.
-
Endpoint Analysis: At the end of the treatment period, or when tumors reach a predetermined size, euthanize the mice.
-
Tumor Microenvironment Analysis: Excise tumors for analysis of immune cell infiltration and activation using techniques such as NanoString profiling for gene expression or flow cytometry for specific immune cell populations.[4][5]
Insights from Cbl-b Knockout (Cbl-b-/-) Mice
Studies using Cbl-b deficient mice provide valuable context for understanding the biological effects of Cbl-b inhibition.
| Observation in Cbl-b-/- Mice | Implication for Cbl-b Inhibitor Studies | Reference |
| T cells are hyperactive and have a lower activation threshold. | Cbl-b inhibitors are expected to enhance T cell activation and effector function. | [6] |
| Resistance to regulatory T cell (Treg)-mediated suppression. | Inhibition of Cbl-b may overcome immunosuppressive mechanisms in the tumor microenvironment. | [7] |
| Spontaneous autoimmunity and increased susceptibility to experimental autoimmune encephalomyelitis (EAE). | Potential for autoimmune-related side effects with long-term Cbl-b inhibition should be monitored. | [2][6] |
| Rejection of various experimental tumors. | Supports the rationale for Cbl-b inhibition as a cancer immunotherapy strategy. | [1] |
Conclusion
The administration of Cbl-b inhibitors, exemplified by NX-1607, in murine models is a promising approach for cancer immunotherapy research. The protocols and data presented here, derived from preclinical studies, offer a foundation for designing and executing in vivo experiments. Researchers should carefully consider the specific tumor model, dosage, and analytical methods to effectively evaluate the therapeutic potential of novel Cbl-b inhibitors.
References
- 1. Tumor rejection in Cblb−/− mice depends on IL-9 and Th9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nurixtx.com [nurixtx.com]
- 5. nurixtx.com [nurixtx.com]
- 6. Cbl-b-Deficient Mice Express Alterations in Trafficking-Related Molecules but Retain Sensitivity to the Multiple Sclerosis Therapeutic Agent, FTY720 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cbl-b Deficiency in Mice Results in Exacerbation of Acute and Chronic Stages of Allergic Asthma [frontiersin.org]
Application Notes and Protocols for Cbl-b-IN-16 in Primary Human T-Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma b (Cbl-b) is a critical E3 ubiquitin ligase that functions as a major negative regulator of T-cell activation.[1] By ubiquitinating key signaling proteins in the T-cell receptor (TCR) and CD28 co-stimulatory pathways, Cbl-b establishes a crucial threshold for T-cell activation, thereby playing a significant role in maintaining immune tolerance.[2] Inhibition of Cbl-b has emerged as a promising strategy in immuno-oncology to enhance anti-tumor T-cell responses.[3]
Cbl-b-IN-16 is a potent and orally active small molecule inhibitor of Cbl-b. These application notes provide detailed protocols for the use of this compound in primary human T-cell cultures to study its effects on T-cell activation, cytokine production, and proliferation.
Quantitative Data Summary
The following table summarizes the reported in vitro activities of this compound.
| Parameter | Species | Assay | Value | Reference |
| IC50 | Human | Cbl-b Inhibition | 30 nM | [4] |
| IC50 | Human | Cbl-b Autoubiquitination | 63 nM | [4] |
| IC50 | Human | Ubiquitin Transfer to Zap-70 | 84 nM | [4] |
| EC50 | Human | IL-2 Production in Hu-T-cells | 230 nM | [4] |
| EC50 | Human | pPLCγ1 Upregulation in Hu-T-cells | 0.61 µM | [4] |
Mechanism of Action
Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination and subsequent degradation or functional inactivation. This compound inhibits the E3 ligase activity of Cbl-b, thereby preventing the ubiquitination of its substrates.[4] This leads to enhanced and sustained signaling downstream of the T-cell receptor, resulting in a lower threshold for T-cell activation, increased cytokine production, and enhanced proliferation.
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound on primary human T-cells. Optimization of cell numbers, stimulation conditions, and inhibitor concentrations may be required for specific experimental setups.
Protocol 1: Isolation and Culture of Primary Human T-Cells
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Dilute human peripheral blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS.
-
-
Isolation of Primary T-Cells:
-
Isolate total T-cells or specific T-cell subsets (e.g., CD4+ or CD8+) from PBMCs using a negative selection immunomagnetic cell separation kit according to the manufacturer's instructions.
-
Assess the purity of the isolated T-cells by flow cytometry (typically >95%).
-
-
Cell Culture:
-
Resuspend the purified T-cells in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin).
-
Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Protocol 2: T-Cell Activation and Treatment with this compound
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
T-Cell Stimulation and Treatment:
-
Seed the purified T-cells in a tissue culture plate at a density of 1 x 10^6 cells/mL.
-
Pre-treat the cells with this compound at the desired final concentrations (e.g., a dose-response from 10 nM to 1 µM) for 1-2 hours before stimulation. Include a DMSO vehicle control.
-
Stimulate the T-cells with plate-bound anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL) and soluble anti-CD28 antibody (e.g., CD28.2, 1-2 µg/mL).
-
Incubate the cells for the desired time period depending on the downstream assay (e.g., 24-48 hours for activation marker analysis, 48-72 hours for cytokine analysis, and 72-96 hours for proliferation assays).
-
Protocol 3: Analysis of T-Cell Activation by Flow Cytometry
-
Cell Staining:
-
After 24-48 hours of stimulation, harvest the T-cells.
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Stain the cells with fluorescently conjugated antibodies against T-cell activation markers (e.g., CD25, CD69, CD71) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker.
-
Protocol 4: Measurement of Cytokine Production
-
Sample Collection:
-
After 48-72 hours of stimulation, centrifuge the cell culture plates and collect the supernatants.
-
Store the supernatants at -80°C until analysis.
-
-
Cytokine Quantification:
-
Measure the concentration of cytokines such as IL-2 and IFN-γ in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex bead-based immunoassay (e.g., Cytometric Bead Array - CBA) according to the manufacturer's instructions.
-
Protocol 5: T-Cell Proliferation Assay
-
CFSE Labeling (prior to stimulation):
-
Wash the purified T-cells with pre-warmed PBS.
-
Resuspend the cells in PBS at a concentration of 1-10 x 10^6 cells/mL.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete RPMI-1640 medium.
-
-
Proliferation Assay:
-
Proceed with T-cell stimulation and treatment with this compound as described in Protocol 2.
-
After 72-96 hours, harvest the cells and analyze the CFSE dilution by flow cytometry. Each peak of reduced fluorescence intensity represents a cell division.
-
Troubleshooting
-
High background T-cell activation in the unstimulated control: This may be due to the quality of the blood donor or the isolation procedure. Ensure all reagents are endotoxin-free.
-
Low T-cell proliferation: Optimize the concentration of anti-CD3/CD28 antibodies and the seeding density of the T-cells.
-
Inconsistent results with this compound: Ensure the inhibitor is fully dissolved and used at the appropriate concentrations. Perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. Always include a vehicle (DMSO) control.
Conclusion
This compound is a valuable tool for studying the role of Cbl-b in regulating human T-cell responses. The protocols outlined in these application notes provide a comprehensive guide for researchers to investigate the effects of this inhibitor on T-cell activation, cytokine secretion, and proliferation in primary human T-cell cultures. These studies can contribute to a better understanding of T-cell biology and the development of novel immunotherapies.
References
Application Notes and Protocols for Cbl-b-IN-16 in Cytokine Production Assays
Introduction
Casitas B-lineage lymphoma-b (Cbl-b) is a crucial intracellular E3 ubiquitin ligase that functions as a negative regulator of immune responses, particularly in T-lymphocytes.[1][2] It acts as a key immune checkpoint by setting the activation threshold for T-cells.[3] Upon T-cell receptor (TCR) engagement without adequate co-stimulation (e.g., via CD28), Cbl-b targets key signaling proteins like Phospholipase C-γ1 (PLCγ1) and Vav1 for ubiquitination and subsequent degradation, thereby attenuating the signaling cascade required for full T-cell activation.[1][2][4]
Cbl-b-IN-16 is a small molecule inhibitor designed to target the E3 ligase activity of Cbl-b. By inhibiting Cbl-b, this compound effectively lowers the threshold for T-cell activation, leading to enhanced proliferation, survival, and effector functions, even with suboptimal co-stimulation.[5][6] A primary consequence of this enhanced activation is a significant increase in the production of key cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[2][4] IL-2 is a critical cytokine for T-cell proliferation and differentiation, while IFN-γ is a potent pro-inflammatory cytokine central to cell-mediated immunity.
These application notes provide detailed protocols for utilizing this compound to augment IL-2 and IFN-γ production in primary T-cells for research and drug development purposes, including the optimization of adoptive cell therapies.[5]
Mechanism of Action: Cbl-b Inhibition in T-Cell Activation
The following diagram illustrates the central role of Cbl-b in the T-cell activation pathway and the mechanism by which this compound enhances cytokine production.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cbl-b inhibition promotes less differentiated phenotypes of T cells with enhanced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resource.aminer.org [resource.aminer.org]
Application Notes and Protocols for Flow Cytometry Analysis with Cbl-b-IN-16 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a crucial intracellular immune checkpoint that functions as an E3 ubiquitin ligase. It plays a pivotal role in negatively regulating the activation of various immune cells, thereby establishing a threshold for immune responses. Inhibition of Cbl-b has emerged as a promising strategy in immuno-oncology to enhance anti-tumor immunity by augmenting the effector functions of key immune cell populations, including T cells, Natural Killer (NK) cells, and Dendritic Cells (DCs). Cbl-b-IN-16 is a small molecule inhibitor designed to target Cbl-b, leading to a lowered activation threshold and heightened immune cell responses.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on T cells, NK cells, and DCs. The included data, derived from studies on Cbl-b inhibition, offer expected outcomes and a framework for interpreting experimental results.
Data Presentation: Expected Effects of Cbl-b Inhibition on Immune Cells
The following tables summarize quantitative data from studies investigating the effects of Cbl-b inhibition or deficiency on various immune cell populations. This data can be used as a benchmark for expected results when treating cells with this compound.
Table 1: T Cell Activation and Proliferation
| Parameter | Cell Type | Treatment | Expected Outcome | Reference |
| % CD69+ Cells | CD4+ T Cells | Cbl-b silenced | Significant increase | [1] |
| % CD25+ Cells | CD4+ T Cells | Cbl-b silenced | Significant increase | [1] |
| % Ki-67+ Cells | CD3+ T Cells | Cbl-b Inhibitor (NX-1607) | Significant increase in proliferation | [2] |
| % Tumor Infiltrating CD3+ T Cells | Murine Model | Cbl-b Inhibitor (NX-1607) | Increased frequency in treated tumors | [2] |
| % Tumor Infiltrating CD4+ T Cells | Murine Model | Cbl-b Inhibitor (NX-1607) | Increased frequency in treated tumors | [2] |
| % Tumor Infiltrating CD8+ T Cells | Murine Model | Cbl-b Inhibitor (NX-1607) | Increased frequency in treated tumors | [2] |
Table 2: Natural Killer (NK) Cell Cytotoxicity
| Parameter | Cell Type | Treatment | Expected Outcome | Reference |
| % Cytotoxicity | Human NK Cells | Cbl-b Inhibitor | Significantly higher cytotoxicity against tumor cell lines | [3] |
| IFN-γ Secretion | IL-15-activated primary human NK cells | Cbl-b siRNA | 2.5-fold higher expression compared to control |
Table 3: Dendritic Cell (DC) Phenotype and Function
| Parameter | Cell Type | Condition | Observation | Reference |
| % CD11c+ MHC-II+ cDCs | Splenic DCs | Cbl-b deficiency | Approximately 2-fold increase | [2] |
| CD80, CD86, CD40, MHC-II Expression | Splenic cDCs | Cbl-b deficiency | Similar expression levels to wild-type | [2] |
| T Cell Proliferation | CD4+ T cells co-cultured with DCs | Cbl-b deficient DCs | More vigorous T cell proliferation induced | [2] |
Note: While Cbl-b deficiency in DCs does not appear to alter the expression of common maturation markers, it enhances their ability to stimulate T cell proliferation, suggesting a functional activation.
Signaling Pathways and Experimental Workflow
Cbl-b Signaling Pathway in T Cell Activation
Cbl-b negatively regulates T cell activation by targeting key components of the T Cell Receptor (TCR) and CD28 co-stimulatory signaling pathways for ubiquitination and degradation. Inhibition of Cbl-b with this compound is expected to block this negative regulation, leading to enhanced and sustained T cell activation.
Experimental Workflow for Flow Cytometry Analysis
The general workflow for assessing the impact of this compound on immune cells involves isolation, treatment, stimulation, staining, and acquisition/analysis.
Experimental Protocols
Protocol 1: T Cell Activation Analysis
This protocol details the analysis of T cell activation markers following treatment with this compound.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
This compound (and vehicle control, e.g., DMSO)
-
Complete RPMI-1640 medium
-
T cell activation stimuli (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD3
-
Anti-CD4
-
Anti-CD8
-
Anti-CD69
-
Anti-CD25
-
Anti-HLA-DR
-
Viability dye (e.g., 7-AAD, Propidium Iodide)
-
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation or isolate T cells using magnetic bead-based negative selection. Resuspend cells in complete RPMI-1640 medium.
-
This compound Treatment: Seed cells in a 96-well plate at a density of 1 x 10^6 cells/mL. Add this compound at the desired concentration (titration recommended, e.g., 0.1, 1, 10 µM) or vehicle control. Incubate for 1-2 hours at 37°C, 5% CO2.
-
T Cell Stimulation: Add T cell activation stimuli to the wells. For example, plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-5 µg/mL).
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Cell Staining: a. Harvest the cells and wash with flow cytometry staining buffer. b. Resuspend the cell pellet in 100 µL of staining buffer containing the antibody cocktail (anti-CD3, -CD4, -CD8, -CD69, -CD25, -HLA-DR). c. Incubate for 20-30 minutes at 4°C in the dark. d. Wash the cells twice with staining buffer. e. Resuspend the cells in 200 µL of staining buffer and add the viability dye according to the manufacturer's instructions just before analysis.
-
Flow Cytometry: Acquire data on a flow cytometer. Gate on live, single lymphocytes, then on CD3+ T cells. Further, gate on CD4+ and CD8+ subsets to analyze the expression of CD69, CD25, and HLA-DR.
Protocol 2: NK Cell Cytotoxicity and Activation Analysis
This protocol outlines the assessment of NK cell-mediated cytotoxicity and activation marker expression after this compound treatment.
Materials:
-
Isolated NK cells
-
This compound (and vehicle control)
-
Complete RPMI-1640 medium
-
Target tumor cells (e.g., K562) labeled with a fluorescent dye (e.g., CFSE)
-
Flow cytometry staining buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-CD3
-
Anti-CD56
-
Anti-CD107a (for degranulation)
-
Anti-IFN-γ (for intracellular staining)
-
Viability dye
-
Procedure:
-
Cell Preparation: Isolate NK cells from PBMCs using negative selection.
-
This compound Treatment: Resuspend NK cells at 1 x 10^6 cells/mL and treat with this compound or vehicle control for 1-2 hours.
-
Co-culture: Co-culture the treated NK cells with CFSE-labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1) in a 96-well plate. For degranulation analysis, add anti-CD107a antibody at the beginning of the co-culture.
-
Incubation: Incubate for 4-6 hours at 37°C, 5% CO2. For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4 hours.
-
Staining for Cytotoxicity: a. Harvest the cells. b. Add a viability dye that stains dead cells (e.g., 7-AAD). c. Analyze by flow cytometry. The percentage of CFSE-positive, 7-AAD-positive cells represents the target cells killed by NK cells.
-
Staining for Activation Markers: a. Harvest cells and stain for surface markers (CD3, CD56). b. For intracellular IFN-γ, fix and permeabilize the cells according to the manufacturer's protocol, then stain with anti-IFN-γ antibody. c. Analyze by flow cytometry, gating on live, CD3-CD56+ NK cells.
Protocol 3: Dendritic Cell Maturation Analysis
This protocol describes the analysis of DC maturation markers following this compound treatment.
Materials:
-
Monocyte-derived Dendritic Cells (mo-DCs)
-
This compound (and vehicle control)
-
Complete RPMI-1640 medium with GM-CSF and IL-4
-
Maturation stimulus (e.g., LPS)
-
Flow cytometry staining buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-CD11c
-
Anti-HLA-DR
-
Anti-CD80
-
Anti-CD86
-
Anti-CD40
-
Viability dye
-
Procedure:
-
DC Generation: Generate immature mo-DCs by culturing monocytes with GM-CSF and IL-4 for 5-6 days.
-
This compound Treatment: On day 6, treat the immature DCs with this compound or vehicle control for 1-2 hours.
-
Maturation Induction: Add a maturation stimulus such as LPS (100 ng/mL).
-
Incubation: Incubate for 24-48 hours.
-
Cell Staining: a. Harvest the DCs and wash with staining buffer. b. Stain with the antibody cocktail (anti-CD11c, -HLA-DR, -CD80, -CD86, -CD40) for 20-30 minutes at 4°C. c. Wash the cells and resuspend in staining buffer with a viability dye.
-
Flow Cytometry: Acquire data and analyze the expression of maturation markers on the live, single, CD11c+ DC population.
Disclaimer: These protocols provide a general framework. Optimal concentrations of this compound, stimuli, and incubation times should be determined empirically for each specific experimental system.
References
Troubleshooting & Optimization
Cbl-b-IN-16 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Cbl-b-IN-1. Below you will find frequently asked questions and troubleshooting guides to ensure the successful application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Cbl-b-IN-1?
A1: The recommended solvent for Cbl-b-IN-1 is DMSO.[1][2] To prepare a stock solution, it is advised to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact its solubility.[1]
Q2: What is the maximum achievable concentration of Cbl-b-IN-1 in DMSO?
A2: A concentration of 60 mg/mL (120.33 mM) in DMSO can be achieved.[1][2] To reach this concentration, it may be necessary to use methods such as ultrasonic treatment and warming the solution to 60°C.[1][2]
Q3: How should I store the Cbl-b-IN-1 stock solution?
A3: For optimal stability, it is recommended to store the stock solution in aliquots to avoid repeated freeze-thaw cycles.[2] For long-term storage, it is best to keep the solution at -80°C, which should maintain its integrity for up to 6 months.[2] For shorter-term storage, -20°C is acceptable for up to 1 month.[2]
Q4: I'm observing precipitation in my Cbl-b-IN-1 stock solution. What should I do?
A4: If you observe precipitation, you can try to redissolve the compound by warming the tube to 37°C and sonicating it in an ultrasonic bath for a period of time.[2] This issue might also arise if the DMSO used was not anhydrous; always use fresh, high-quality DMSO.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of Cbl-b-IN-1.
Issue 1: Poor Solubility or Incomplete Dissolution
Symptoms:
-
Visible particulate matter in the solution after attempting to dissolve the compound.
-
Lower than expected concentration of the final solution.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Solvent Quality | Use fresh, anhydrous, high-purity DMSO. Hygroscopic DMSO can significantly reduce solubility.[1] |
| Insufficient Solubilization Effort | For high concentrations, warming the solution to 60°C and using an ultrasonic bath can aid dissolution.[1][2] |
| Incorrect Solvent | Cbl-b-IN-1 has limited solubility in aqueous solutions. DMSO is the recommended solvent. |
Issue 2: Compound Instability or Degradation
Symptoms:
-
Loss of biological activity over time.
-
Changes in the physical appearance of the stock solution (e.g., color change).
Possible Causes & Solutions:
| Cause | Solution |
| Improper Storage | Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) use.[2] |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[2] |
| Exposure to Light or Air | While specific data is limited, it is good practice to store inhibitor solutions in amber vials and minimize exposure to air. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Cbl-b-IN-1 Stock Solution
-
Weigh the desired amount of Cbl-b-IN-1 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 60 mg/mL solution, add the corresponding volume of DMSO).
-
To aid dissolution, warm the tube to 60°C and sonicate in an ultrasonic water bath until the solution is clear.[1][2]
-
Visually inspect the solution to ensure all particulate matter has dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.[2]
Visualizations
Cbl-b Signaling Pathway Inhibition
References
How to dissolve Cbl-b-IN-16 for cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper dissolution and use of Cbl-b-IN-16 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound in 100% DMSO to a concentration of 10 mM or higher. To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[1] It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: My this compound precipitates when I add it to my cell culture medium. What should I do?
A3: Precipitation upon dilution in aqueous solutions like cell culture media is a common issue with hydrophobic small molecules.[2] To avoid this, it is best to perform serial dilutions of your high-concentration DMSO stock solution in DMSO first, to get closer to your final working concentration. Then, add the final diluted DMSO solution to your cell culture medium. Ensure the final concentration of DMSO in your cell culture is low (ideally ≤0.1%) to minimize cytotoxicity.[3] If precipitation still occurs, gentle vortexing or sonication of the final solution may help.[4][5]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[3] However, primary cells and some sensitive cell lines may be affected at lower concentrations. It is always recommended to perform a dose-response curve to determine the optimal DMSO concentration for your specific cell line and experimental conditions. A vehicle control (media with the same final concentration of DMSO) should always be included in your experiments.
Q5: How should I store the this compound stock solution?
A5: Store the DMSO stock solution in tightly sealed aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] Avoid repeated freeze-thaw cycles.[6]
Experimental Protocols
Detailed Methodology for Dissolving this compound
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
-
-
Procedure for Preparing a 10 mM Stock Solution:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution. For example, for 1 mg of this compound (Molecular Weight: to be inserted if found, otherwise use a placeholder and note it), you would add X µL of DMSO.
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, you can warm the solution in a 37°C water bath for 5-10 minutes and/or place it in an ultrasonic bath for 10-15 minutes.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Workflow for Preparing Working Solutions in Cell Culture
References
Optimizing Cbl-b-IN-16 Concentration: A Technical Support Guide
This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with Cbl-b-IN-16. Our aim is to help you optimize the concentration of this inhibitor for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b). Cbl-b is an E3 ubiquitin ligase that acts as a negative regulator of immune responses, particularly in T cells and Natural Killer (NK) cells.[1][2][3] It functions by targeting key signaling proteins for ubiquitination and subsequent degradation, which dampens immune cell activation.[3] this compound and similar inhibitors lock the Cbl-b protein in an inactive conformation, preventing it from ubiquitinating its targets.[4][5] This "release of the brakes" leads to enhanced T cell and NK cell proliferation, cytokine production, and anti-tumor activity.[2][3]
Q2: What are the key signaling pathways affected by Cbl-b inhibition?
A2: Cbl-b primarily targets components of the T-cell receptor (TCR) and CD28 co-stimulatory signaling pathways.[1][6] By inhibiting Cbl-b, you can expect to see increased activation of downstream molecules. Key proteins that are no longer ubiquitinated and degraded include Zap-70, Vav1, and the p85 subunit of PI3K.[7] This leads to enhanced signaling through pathways like the PLCγ1 and MAPK/ERK pathways.[6][8]
Q3: What is a good starting concentration for my in vitro experiments?
A3: A good starting point for in vitro experiments can be guided by the inhibitor's IC50 and EC50 values. For this compound, the reported IC50 is 30 nM for Cbl-b inhibition and the EC50 for IL-2 production in Hu-T-cells is 230 nM.[8][9] We recommend performing a dose-response curve starting from a low nanomolar range up to a low micromolar range (e.g., 1 nM to 5 µM) to determine the optimal concentration for your specific cell type and assay. For instance, in an NK cell-mediated cytotoxicity assay, a concentration of 3 µM for a similar Cbl-b inhibitor was found to be effective while maintaining low toxicity.[10]
Q4: I am not seeing the expected effect. What are some common troubleshooting steps?
A4: If you are not observing the expected cellular response, consider the following:
-
Cell Type and Activation State: The effect of Cbl-b inhibition is highly dependent on the cell type and their activation status. Cbl-b's role is most pronounced in the absence of strong co-stimulation (like CD28 signaling).[5] Ensure your experimental setup is appropriate to observe the effects of releasing this negative regulatory brake.
-
Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your culture media. Refer to the manufacturer's instructions for recommended solvents and storage conditions.
-
Assay Sensitivity: Your readout may not be sensitive enough to detect subtle changes. Consider using multiple assays to measure different aspects of immune cell activation, such as proliferation, cytokine secretion (e.g., IL-2, IFN-γ), and expression of activation markers (e.g., CD69, CD25).
-
Incubation Time: The kinetics of Cbl-b inhibition and downstream effects can vary. Perform a time-course experiment to identify the optimal duration of inhibitor treatment.
Q5: Are there established protocols for using Cbl-b inhibitors?
A5: While specific protocols are highly dependent on the experiment, here are some general methodologies for key assays:
-
In Vitro Cbl-b Inhibition Assay (HTRF): A common method to determine the IC50 of an inhibitor is a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay measures the interaction between Cbl-b and its E2 conjugating enzyme (like UbcH5b) in the presence of ubiquitin. The inhibitor's ability to disrupt this interaction is quantified.[6]
-
Western Blot for Downstream Signaling: To confirm the mechanism of action in cells, you can perform western blotting to detect the phosphorylation of downstream targets. For example, treating Jurkat T cells with a Cbl-b inhibitor should lead to an increase in the phosphorylation of PLCγ1 (at Tyr783).[6][8]
-
Cellular Assays for Immune Activation:
-
IL-2 Production Assay: Jurkat T-cells or primary T-cells can be stimulated (e.g., with anti-CD3 antibodies) in the presence of varying concentrations of this compound. After a suitable incubation period (e.g., 6-24 hours), the supernatant can be collected and the concentration of IL-2 measured by ELISA.[8]
-
NK Cell Cytotoxicity Assay: Primary human NK cells can be co-cultured with target tumor cells (e.g., A549). The effect of the Cbl-b inhibitor on the NK cells' ability to lyse the tumor cells can be measured using standard cytotoxicity assays.[10]
-
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and a related, potent Cbl-b inhibitor, NX-1607.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Cbl-b Inhibition) | 30 nM | Biochemical Assay | [8][9] |
| EC50 (IL-2 Production) | 230 nM | Hu-T-cells | [8] |
| IC50 (Cbl-b Autoubiquitination) | 63 nM | Biochemical Assay | [8] |
| IC50 (Zap-70 Ubiquitination) | 84 nM | Biochemical Assay | [8] |
| EC50 (pPLCγ1 Upregulation) | 0.61 µM | Hu-T-cells | [8] |
Table 2: In Vitro and In Vivo Data for the Cbl-b Inhibitor NX-1607
| Parameter | Value/Dosage | Assay/Model | Reference |
| IC50 (Cbl-b Inhibition) | 0.19 nM | HTRF Assay | [6] |
| In Vivo Dosage | 60 mg/kg | Oral administration in mice | [6] |
Signaling Pathways and Experimental Workflows
Cbl-b Signaling Pathway in T-Cell Activation
Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling molecules.
Experimental Workflow for Testing this compound Efficacy
Caption: A general workflow for evaluating this compound's effect on immune cells.
Logical Relationship for Troubleshooting
Caption: A logical guide for troubleshooting experiments with this compound.
References
- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. targetmol.cn [targetmol.cn]
- 10. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cbl-b-IN-16 T-Cell Activation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Cbl-b-IN-16 in T-cell activation assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b.[1] Cbl-b is a crucial negative regulator of T-cell activation.[2][3] It functions downstream of the T-cell receptor (TCR) to ubiquitinate and target key signaling proteins for degradation, thereby setting the activation threshold for T-cells.[3][4] By inhibiting Cbl-b, this compound effectively "releases the brakes" on T-cell activation, leading to enhanced proliferation, cytokine production, and overall effector function, even in the absence of strong co-stimulation.[4][5]
Q2: What are the expected outcomes of treating T-cells with this compound in an activation assay?
A2: Treatment with a Cbl-b inhibitor like this compound is expected to potentiate T-cell activation. This can be observed through several key readouts:
-
Increased Cytokine Production: Elevated levels of cytokines such as IL-2 and IFN-γ.[1][5]
-
Enhanced Proliferation: A higher rate of T-cell division.[6]
-
Upregulation of Activation Markers: Increased expression of surface markers like CD25 and CD69.
-
Augmented TCR Signaling: Increased phosphorylation of downstream signaling molecules like PLCγ1 and ERK1/2.[3]
Q3: What are the appropriate positive and negative controls for my experiment?
A3: Proper controls are critical for interpreting your results. Here are some recommendations:
-
Negative Controls:
-
Unstimulated T-cells (no anti-CD3/CD28 antibodies or antigen).
-
Vehicle control (T-cells treated with the same concentration of DMSO or other solvent used to dissolve this compound).
-
-
Positive Controls:
-
T-cells stimulated with optimal concentrations of anti-CD3/CD28 antibodies.
-
T-cells stimulated with a known T-cell mitogen like phytohemagglutinin (PHA).
-
Troubleshooting Guides
Issue 1: No or Low T-cell Activation Observed After this compound Treatment
This section addresses scenarios where the expected potentiation of T-cell activation by this compound is not observed.
Cytokine Production (ELISA)
| Potential Cause | Troubleshooting Steps |
| Degraded Standard | Ensure the cytokine standard is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.[7] |
| Improper Reagent Temperature | Allow all ELISA kit reagents to come to room temperature for at least 15-20 minutes before use.[7] |
| Inadequate Washing | Ensure complete aspiration of wells between washes to prevent high background noise. If using an automated washer, check for clogged ports.[8][9] |
| Incorrect Wavelength Setting | Verify that the plate reader is set to the correct wavelength for the substrate used (e.g., 450 nm for TMB).[10] |
| Sample Dilution Out of Range | The cytokine concentration in your samples may be too high or too low for the standard curve. Test a wider range of dilutions.[10] |
Cell Proliferation (CFSE Assay)
| Potential Cause | Troubleshooting Steps |
| CFSE Concentration Too High (Toxicity) | High concentrations of CFSE can be toxic to cells and inhibit proliferation. Titrate the CFSE concentration to find the optimal balance between bright staining and cell viability.[11][12][13] |
| CFSE Concentration Too Low | Insufficient staining may result in a signal that is too dim to resolve distinct division peaks.[11] |
| Uneven CFSE Staining | Ensure a single-cell suspension before and during staining to achieve uniform labeling.[14] Inadequate mixing can lead to a broad initial peak, making it difficult to distinguish subsequent generations. |
| Protein in Staining Buffer | CFSE reacts with free amines. Perform the staining in a protein-free buffer like PBS to prevent the dye from binding to proteins in the media instead of your cells.[11] |
| Insufficient Incubation Time | T-cell proliferation can take several days. Consider extending the culture period to 5 days to allow for more cell divisions.[15] |
Signaling Pathway Activation (Western Blot)
| Potential Cause | Troubleshooting Steps |
| Phosphatase Activity | The phosphorylation state of proteins can be transient. Always use fresh phosphatase and protease inhibitors in your lysis buffer and keep samples on ice.[16] |
| Inappropriate Blocking Buffer | For phosphorylated proteins, avoid using milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background. Use Bovine Serum Albumin (BSA) instead.[16] |
| Incorrect Buffer System | Avoid using phosphate-buffered saline (PBS) as the phosphate ions can interfere with the binding of some phospho-specific antibodies. Use Tris-buffered saline (TBS) instead.[17] |
| Low Abundance of Phosphorylated Protein | Phosphorylated proteins are often a small fraction of the total protein. Ensure you load a sufficient amount of protein per lane.[17] |
| Lack of Total Protein Control | Always probe for the total, non-phosphorylated form of your protein of interest. This serves as a loading control and allows you to determine the relative change in phosphorylation.[18] |
Issue 2: High Background or Non-Specific T-cell Activation
This section covers situations where there is high background signal or activation in negative control groups.
| Assay | Potential Cause | Troubleshooting Steps |
| All Assays | Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can non-specifically activate T-cells. |
| All Assays | Endotoxin Contamination | Use endotoxin-free reagents and consumables, especially when working with primary cells. |
| ELISA | Insufficient Washing | Increase the number and vigor of wash steps to remove unbound antibodies and reagents.[10] |
| ELISA | Cross-Reactivity of Antibodies | Ensure the antibody pairs used in your sandwich ELISA are specific and do not cross-react with each other or other components in the sample.[9] |
| CFSE Assay | Cell Death | Dead cells can non-specifically take up dyes and appear as a population with high fluorescence. Use a viability dye to exclude dead cells from your analysis.[12][19] |
| CFSE Assay | Cell Clumping | Cell aggregates can be misinterpreted by the flow cytometer. Ensure a single-cell suspension before acquisition and use appropriate gating strategies to exclude doublets.[12][15] |
Experimental Protocols & Visualizations
Cbl-b Regulated T-Cell Activation Signaling Pathway
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules.
Experimental Workflow for a T-Cell Activation Assay
Caption: General workflow for assessing T-cell activation with this compound.
Troubleshooting Decision Tree for Low T-Cell Activation
Caption: A decision tree to troubleshoot low T-cell activation results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Releasing the Brake: Targeting Cbl-b to Enhance Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nurixtx.com [nurixtx.com]
- 6. Frontiers | Targeting the Cbl-b-Notch1 axis as a novel immunotherapeutic strategy to boost CD8+ T-cell responses [frontiersin.org]
- 7. blog.abclonal.com [blog.abclonal.com]
- 8. file.elabscience.com [file.elabscience.com]
- 9. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. Studying Cell Proliferation Using CFSE? Get Advice From an Expert - Behind the Bench [thermofisher.com]
- 12. 5 Mistakes To Avoid When Doing Flow Cytometry Proliferation Experiments [expertcytometry.com]
- 13. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 15. researchgate.net [researchgate.net]
- 16. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. researchgate.net [researchgate.net]
Cbl-b-IN-16 In Vivo Studies: Technical Support Center
For researchers, scientists, and drug development professionals utilizing the Cbl-b inhibitor, Cbl-b-IN-16, in in vivo studies, this technical support center provides essential guidance on vehicle control, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, small molecule inhibitor of the Casitas B-lineage lymphoma b (Cbl-b) protein. Cbl-b is an E3 ubiquitin ligase that acts as a negative regulator of T-cell activation. By inhibiting Cbl-b, this compound blocks the ubiquitination of downstream signaling proteins in the T-cell receptor (TCR) pathway. This leads to enhanced T-cell activation, proliferation, and cytokine production, which can result in anti-tumor activity. An analogue of this compound, NX-1607, has been shown to lock Cbl-b in an inactive conformation, functioning as an intramolecular glue.[1][2]
Q2: What are the typical in vitro IC50 and EC50 values for this compound?
A2: this compound has an IC50 of 30 nM for Cbl-b. It induces IL-2 production in Hu-T-cells with an EC50 of 230 nM. It also inhibits the autoubiquitination of Cbl-b and the ubiquitin transfer to Zap-70 with IC50s of 63 nM and 84 nM, respectively.
Q3: What are the potential therapeutic applications of this compound?
A3: Given its role in enhancing immune responses, this compound and other Cbl-b inhibitors are being investigated primarily for cancer immunotherapy. By activating T-cells and NK cells, these inhibitors can help the immune system to recognize and attack tumor cells. Cbl-b inhibitors have shown efficacy in preclinical models of various cancers, including B-cell lymphoma.
Quantitative Data Summary
For ease of comparison, the following table summarizes key quantitative data for this compound and its analogue, NX-1607.
| Parameter | This compound | NX-1607 | Reference |
| Target | Cbl-b | Cbl-b | [1] |
| IC50 (Cbl-b) | 30 nM | - | |
| EC50 (IL-2 production, Hu-T-cells) | 230 nM | - | |
| IC50 (Cbl-b autoubiquitination) | 63 nM | - | |
| IC50 (ubiquitin transfer to Zap-70) | 84 nM | - | |
| In Vivo Administration Route | Orally active | Oral | [1][3] |
| In Vivo Dose Range (mice) | - | 10-60 mg/kg, daily | |
| Observed In Vivo Effects | Antitumor activity | T-cell dependent tumor regression | [3] |
In Vivo Experimental Protocol: Oral Gavage in Mice
This protocol provides a general guideline for the oral administration of this compound to mice. It is essential to adapt this protocol to specific experimental designs and to adhere to all institutional animal care and use guidelines.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Sterile water
-
Scale for weighing animals
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes (1 mL)
-
Animal handling and restraint equipment
Procedure:
-
Preparation of Dosing Solution:
-
On the day of dosing, weigh the required amount of this compound.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Suspend this compound in the vehicle to the desired concentration. Ensure the solution is homogenous by vortexing or sonicating if necessary. This compound is a hydrophobic molecule, so proper suspension is critical.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the correct dosing volume (typically 5-10 mL/kg).[4]
-
Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.[5]
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the mouth to the last rib).[6]
-
Gently insert the gavage needle into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.[4]
-
Slowly administer the calculated volume of the dosing solution.[5]
-
Carefully withdraw the gavage needle.
-
-
Post-Dosing Monitoring:
-
Observe the animal for at least 15 minutes post-gavage for any signs of distress, such as difficulty breathing or lethargy.[7]
-
Continue to monitor the animals daily for the duration of the study for any adverse effects.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor solubility of this compound in vehicle | This compound is a hydrophobic compound. | - Use a vehicle containing a suspending agent like methylcellulose or carboxymethylcellulose.- Sonication of the suspension may improve homogeneity.- Consider formulating with a small percentage of a solubilizing agent like DMSO or PEG300, but be mindful of potential vehicle-induced toxicity. |
| Inconsistent or lack of in vivo efficacy | - Poor oral bioavailability.- Incorrect dosing or administration.- Degradation of the compound. | - Ensure proper oral gavage technique to deliver the full dose to the stomach.- Prepare dosing solutions fresh daily.- Consider co-administration with a P-glycoprotein inhibitor if efflux is a suspected issue, though this requires careful consideration of potential drug-drug interactions. |
| Observed toxicity or adverse effects in animals | - Off-target effects of the compound.- Vehicle toxicity.- High dose of the compound. | - Conduct a dose-response study to determine the maximum tolerated dose (MTD).- Include a vehicle-only control group to assess for vehicle-related toxicity.- Perform a literature search for known off-target effects of similar chemical scaffolds. |
| Difficulty with oral gavage procedure | - Improper restraint technique.- Incorrect gavage needle size. | - Ensure proper training in animal handling and oral gavage techniques.- Use the appropriate gauge and length of gavage needle for the size of the mouse.[4][6] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Cbl-b signaling pathway in T-cell activation and its inhibition by this compound.
Caption: General experimental workflow for in vivo studies of this compound in mice.
References
- 1. drughunter.com [drughunter.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. nurixtx.com [nurixtx.com]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Cbl-b-IN-16 degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Cbl-b-IN-16 in solution. The information is based on general principles of small molecule stability and published data on related chemical structures.
Troubleshooting Guides
Common Issues with this compound in Solution
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency/Activity | Hydrolysis: The carbamate or a related functional group within this compound may be susceptible to hydrolysis, especially in aqueous solutions at non-neutral pH. | - Prepare stock solutions in aprotic solvents like anhydrous DMSO. - For aqueous working solutions, prepare them fresh before each experiment. - If aqueous storage is unavoidable, perform a pH stability study to identify the optimal pH range (typically near neutral). |
| Oxidation: The molecule may be sensitive to oxidation by dissolved oxygen or reactive oxygen species generated in the buffer. | - Use degassed solvents and buffers. - Consider adding antioxidants like BHT or ascorbic acid to stock solutions, after verifying their compatibility with the experimental setup. - Store solutions under an inert atmosphere (e.g., argon or nitrogen). | |
| Photodegradation: Exposure to light, especially UV light, can induce degradation of photosensitive functional groups. | - Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil. - Minimize exposure to ambient light during experimental procedures. | |
| Adsorption to Surfaces: The compound may adsorb to plastic or glass surfaces, leading to a decrease in the effective concentration. | - Use low-adsorption plasticware (e.g., polypropylene) or silanized glassware. - Include a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in aqueous buffers, if compatible with the assay. | |
| Precipitation in Aqueous Buffer | Low Aqueous Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous buffers, especially when diluted from a high-concentration DMSO stock. | - Ensure the final concentration of DMSO in the aqueous solution is as low as possible (typically <1%) and consistent across experiments. - Prepare intermediate dilutions in a co-solvent system if necessary. - Visually inspect for precipitation after dilution and centrifuge to remove any precipitate before use. |
| Variability Between Experiments | Inconsistent Sample Handling: Differences in storage time, temperature, or the number of freeze-thaw cycles can lead to variable degradation. | - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Adhere to a strict and consistent protocol for solution preparation and storage. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For long-term storage, it is highly recommended to prepare stock solutions in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO). Ensure the DMSO is of high purity and stored under conditions that prevent moisture absorption.
Q2: How should I store the this compound stock solution?
A2: Stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C for long-term stability. For short-term storage (up to one month), -20°C is acceptable for some related inhibitors[1]. Always protect the solution from light.
Q3: My experiment requires an aqueous solution of this compound. How can I minimize degradation?
A3: Prepare the aqueous working solution fresh on the day of the experiment from your DMSO stock. Use a high-quality, purified water or buffer and ensure the final concentration of DMSO is low (ideally below 1%) to avoid solubility issues and potential solvent effects in your assay. The pH of the aqueous buffer should be controlled and ideally be close to neutral (pH 7.2-7.4), as some related chemical structures, like triazolines, show accelerated degradation at lower pH[2].
Q4: I've observed a decrease in the inhibitor's activity over a few days, even when stored at 4°C in a buffer. What could be the cause?
A4: This is likely due to hydrolytic degradation. Many small molecules, especially those with ester or carbamate functionalities, are unstable in aqueous solutions for extended periods. It is best practice to prepare aqueous solutions fresh for each experiment[3]. If you must store an aqueous solution, a stability study should be performed to determine the rate of degradation at that specific temperature and pH.
Q5: How can I check if my this compound solution has degraded?
A5: The most reliable way to assess the integrity of your inhibitor is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and provide quantitative data on its purity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly and sonicate in a water bath for a few minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected vials (e.g., amber tubes).
-
Store the aliquots at -80°C.
Protocol 2: Stability Assessment of this compound in Aqueous Buffer using HPLC
-
Sample Preparation:
-
Prepare a fresh solution of this compound in the desired aqueous buffer at the final working concentration.
-
Divide the solution into multiple aliquots in amber vials.
-
Store the aliquots under different conditions to be tested (e.g., 4°C, room temperature, 37°C) and protect from light.
-
Prepare a "time zero" sample by immediately analyzing one aliquot.
-
-
HPLC Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each storage condition.
-
Inject a fixed volume of the sample onto a suitable C18 HPLC column.
-
Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to elute the compound and any potential degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the parent this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
Plot the percentage of remaining this compound against time for each condition to determine its stability profile.
-
Visualizations
Caption: Simplified Cbl-b signaling pathway in T-cell activation.
Caption: Recommended experimental workflow for handling this compound.
Caption: Troubleshooting decision tree for reduced this compound activity.
References
- 1. conserved-metabolic-and-evolutionary-themes-in-microbial-degradation-of-carbamate-pesticides - Ask this paper | Bohrium [bohrium.com]
- 2. Triazolines. XXI: Preformulation degradation kinetics and chemical stability of a novel triazoline anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Cbl-b-IN-16 Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Cbl-b-IN-16, a small molecule inhibitor of the Cbl-b E3 ubiquitin ligase. Given the potential for variability between different manufacturing lots of chemical compounds, this guide places special emphasis on identifying and addressing issues related to lot-to-lot inconsistency.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Casitas B-lineage lymphoma-b (Cbl-b) E3 ubiquitin ligase. Cbl-b negatively regulates T-cell activation, and its inhibition can enhance immune responses.[1][2][3] this compound and its analogues function as an "intramolecular glue," locking the Cbl-b protein in an inactive conformation.[4][5][6] This is achieved by binding to the interface of the Tyrosine Kinase Binding Domain (TKBD) and the Linker Helix Region (LHR), which prevents the conformational changes necessary for Cbl-b's E3 ligase activity.[4][6][7]
Q2: What are the expected downstream effects of Cbl-b inhibition in immune cells?
A2: Inhibition of Cbl-b is expected to lead to the activation and proliferation of T-cells and Natural Killer (NK) cells.[1] This is due to enhanced T-cell receptor (TCR) signaling and increased NK cell activity.[1] Researchers can expect to observe increased production of cytokines such as IFN-γ and enhanced cytotoxicity of these immune cells against target cells.[8]
Q3: How can I assess the potency of a new lot of this compound?
A3: It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) of the new lot. This can be done using various assays, such as a biochemical ubiquitination assay or a cell-based assay measuring T-cell activation (e.g., cytokine release or proliferation). Comparing the IC50/EC50 value to that of a previously validated lot is crucial for identifying any significant variability. A Differential Scanning Fluorimetry (DSF) assay can also be used to confirm binding and stabilization of the Cbl-b protein by the inhibitor, with a significant thermal shift indicating potent binding.[6][9]
Troubleshooting Guide
Issue 1: Reduced or no activity of this compound in our assays.
This is a common issue that can arise from problems with the compound itself, the experimental setup, or the biological system.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Degradation | 1. Prepare fresh stock solutions of this compound from the lyophilized powder. 2. Avoid repeated freeze-thaw cycles of stock solutions. Aliquot into single-use volumes. 3. Store the compound as recommended by the manufacturer (typically at -20°C or -80°C, protected from light). | Small molecule inhibitors can be susceptible to degradation over time, especially in solution. |
| Incorrect Concentration | 1. Verify the calculations used to prepare the stock and working solutions. 2. Consider having the concentration of the stock solution analytically verified if the issue persists. | Simple calculation errors can lead to final assay concentrations that are too low to elicit a biological response. |
| Assay System Not Optimized | 1. Run positive and negative controls to ensure the assay is performing as expected. 2. For cell-based assays, ensure the cells are healthy and responsive to stimulation. 3. Titrate the concentration of this compound over a wide range to ensure the optimal concentration is not being missed. | The biological system may have its own variability that can be mistaken for a compound issue. |
| Lot-to-Lot Variability | 1. If you have a previous, validated lot of this compound, run a side-by-side comparison with the new lot. 2. Perform a biophysical binding assay, such as DSF, to confirm that the new lot binds to the Cbl-b protein. A lack of thermal shift would indicate a problem with the compound.[6][9] | This is the most direct way to determine if the issue lies with the new batch of the inhibitor. |
Issue 2: Inconsistent results between experiments using the same lot of this compound.
This often points to issues with experimental procedure or reagent stability.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Compound Handling | 1. Ensure that the inhibitor is fully dissolved in the solvent (e.g., DMSO) before preparing dilutions. 2. Use the same solvent and final solvent concentration across all experiments, including vehicle controls. | Poor solubility or precipitation of the compound can lead to variable effective concentrations in the assay. |
| Variability in Biological Reagents | 1. Use cells from the same passage number and ensure they are in the same growth phase for each experiment. 2. Qualify new batches of critical reagents such as antibodies, cytokines, or serum. | Cells and other biological reagents can change over time, leading to experimental variability. |
| Assay Timing and Incubation | 1. Standardize all incubation times and ensure consistent timing for all steps of the assay. | Minor variations in timing, especially for kinetic assays, can lead to significant differences in results. |
Data Presentation: Tracking Lot-to-Lot Variability
To proactively manage potential lot-to-lot variability, we recommend maintaining a detailed record for each new batch of this compound.
| Parameter | Lot A (Date) | Lot B (Date) | Lot C (Date) | Manufacturer's Specification |
| Certificate of Analysis (CoA) | ||||
| Purity (e.g., by HPLC) | >98% | |||
| Biophysical Characterization | ||||
| DSF ΔTm (°C) at 1 µM | >10°C | |||
| Biochemical Assay | ||||
| Autoubiquitination IC50 (nM) | <100 nM | |||
| Cell-Based Assay | ||||
| T-cell Activation EC50 (nM) | <500 nM |
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for Cbl-b Binding
This protocol is adapted from methods used to characterize analogues of this compound.[6]
Objective: To confirm the binding of this compound to the Cbl-b protein by measuring the change in thermal stability.
Materials:
-
Purified recombinant full-length Cbl-b protein or the TKBD-LHR-RING fragment.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
DSF buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
SYPRO Orange dye (5000x stock in DMSO).
-
qPCR instrument with a thermal ramping capability.
Procedure:
-
Prepare a working solution of Cbl-b protein at 2x the final concentration (e.g., 2 µM) in DSF buffer.
-
Prepare a 2x working solution of this compound at the desired final concentration (e.g., 2 µM) in DSF buffer containing 2% DMSO. Also prepare a 2% DMSO vehicle control.
-
Prepare a 20x working solution of SYPRO Orange dye in DSF buffer.
-
In a 96-well qPCR plate, add the components in the following order:
-
12.5 µL of 2x Cbl-b protein solution.
-
1.25 µL of 20x SYPRO Orange dye.
-
11.25 µL of 2x this compound or vehicle control.
-
-
Seal the plate and centrifuge briefly.
-
Place the plate in the qPCR instrument and run a melt curve analysis, typically from 25°C to 95°C with a ramp rate of 0.5°C/minute.
-
The melting temperature (Tm) is determined from the peak of the first derivative of the fluorescence curve. The change in melting temperature (ΔTm) is calculated as Tm(inhibitor) - Tm(vehicle).
Protocol 2: Cbl-b Autoubiquitination Assay (Biochemical)
This protocol is based on a general E3 ligase activity assay format.[10]
Objective: To measure the inhibitory effect of this compound on the autoubiquitination activity of Cbl-b.
Materials:
-
Recombinant human E1 (UBE1), E2 (UbcH5b), and GST-tagged Cbl-b enzymes.
-
Biotinylated-Ubiquitin.
-
ATP solution.
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
This compound serial dilutions.
-
Detection reagents (e.g., Lumit™ Anti-GST-SmBiT and Streptavidin-LgBiT for a proximity-based assay).
Procedure:
-
Prepare a reaction mixture containing E1, E2, ATP, and biotinylated-ubiquitin in assay buffer.
-
In a 384-well plate, add a small volume of this compound serial dilutions or vehicle control.
-
Add the GST-Cbl-b enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the ubiquitination reaction by adding the reaction mixture from step 1 to all wells.
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Read the signal (e.g., luminescence) on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50.
Visualizations
Caption: Cbl-b signaling pathway and the point of intervention for this compound.
References
- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]
- 2. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CBL-B - An upcoming immune-oncology target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. promega.com [promega.com]
Validation & Comparative
A Comparative Guide to Cbl-b Inhibitors: Cbl-b-IN-16 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and other immune cells.[1][2] Its role in dampening anti-tumor immune responses has positioned it as a compelling target for cancer immunotherapy. This guide provides a comparative overview of Cbl-b-IN-16, a potent Cbl-b inhibitor, and other notable inhibitors in development, including Nx-1607 and HST-1011, supported by available experimental data.
Mechanism of Action: Diverse Strategies to Inhibit Cbl-b
Cbl-b exerts its inhibitory function primarily through the ubiquitination and subsequent degradation of key signaling proteins downstream of the T-cell receptor (TCR).[3] This process sets a critical threshold for T-cell activation.[4] The inhibitors discussed here employ distinct mechanisms to block this activity.
This compound directly inhibits the enzymatic activity of Cbl-b, preventing both its autoubiquitination and the transfer of ubiquitin to its substrates, such as ZAP-70.
In contrast, Nx-1607 and its analog C7683 act as "intramolecular glues."[5] They lock the Cbl-b protein in an inactive, closed conformation, thereby preventing the conformational changes necessary for its E3 ligase activity.[5][6]
HST-1011 , an allosteric inhibitor, binds to a natural regulatory "hotspot" on the Cbl-b protein, leading to its inactivation.[7][8] This allosteric modulation is designed to achieve high potency and selectivity.[8][9]
Quantitative Comparison of Cbl-b Inhibitors
Direct comparison of inhibitors is challenging due to variations in assay types and reporting metrics. The following table summarizes available quantitative data for this compound, Nx-1607, its analog C7683, and the potency description for HST-1011.
| Inhibitor | Target | Assay Type | Potency (IC50/EC50/K_D) | Cellular Activity | Reference |
| This compound | Cbl-b | Biochemical Inhibition | IC50: 30 nM | IL-2 Production (Hu-T cells) EC50: 230 nM | MedchemExpress |
| Nx-1607 | Cbl-b | E2~Ub Binding FRET | IC50: 59 nM | T-cell IL-2 Induction (2.5x): 1.5 µM | [10] |
| C7683 (analog of Nx-1607) | Cbl-b | Biochemical Inhibition | IC50: <1 nM | Not specified | [11] |
| HST-1011 | Cbl-b | Allosteric Inhibition | Low nanomolar potency | Not specified | [8][9] |
Note: The IC50 and EC50 values are from different experimental setups and should be interpreted with caution when making direct comparisons.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are representative protocols for key assays used to characterize Cbl-b inhibitors.
Cbl-b Autoubiquitination Assay
This biochemical assay measures the ability of an inhibitor to prevent the autoubiquitination of Cbl-b, a key step in its E3 ligase activity.
References
- 1. CBLB Cbl proto-oncogene B [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hotspotthera.com [hotspotthera.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. targetedonc.com [targetedonc.com]
- 10. nurixtx.com [nurixtx.com]
- 11. C7683 | Cbl-b inhibitor | Probechem Biochemicals [probechem.com]
Cbl-b-IN-16 Versus siRNA Knockdown of Cbl-b: A Comparative Guide for Researchers
For researchers in immunology and drug development, the E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical negative regulator of immune cell activation, making it a compelling target for enhancing anti-tumor immunity. Two primary methods for inhibiting Cbl-b function are the use of small molecule inhibitors, such as Cbl-b-IN-16, and genetic knockdown using small interfering RNA (siRNA). This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate method for their studies.
Mechanism of Action: A Tale of Two Inhibition Strategies
This compound is a potent, orally active small molecule inhibitor of Cbl-b.[1][2] It functions by directly binding to the Cbl-b protein and inhibiting its E3 ligase activity. Specifically, it has been shown to prevent the autoubiquitination of Cbl-b and the subsequent transfer of ubiquitin to its substrates, such as Zap-70, a key signaling molecule in T cells.[1] This inhibition of Cbl-b's enzymatic function leads to an upregulation of T-cell receptor (TCR) signaling, resulting in enhanced T-cell activation and cytokine production.[1]
In contrast, siRNA-mediated knockdown of Cbl-b operates at the genetic level. Synthetic siRNA molecules designed to be complementary to the Cbl-b mRNA are introduced into cells. This leads to the degradation of the Cbl-b mRNA through the RNA interference (RNAi) pathway, thereby preventing the synthesis of the Cbl-b protein. The resulting decrease in Cbl-b protein levels removes its negative regulatory influence on immune cell signaling pathways.[3][4]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and Cbl-b siRNA based on available experimental data.
Table 1: Efficacy of Cbl-b Inhibition
| Parameter | This compound | siRNA Knockdown of Cbl-b | References |
| Mechanism | Small molecule inhibitor of E3 ligase activity | Post-transcriptional gene silencing | [1][4] |
| IC50 | 30 nM (in vitro enzymatic assay) | Not Applicable | [1] |
| EC50 (IL-2 Production) | 230 nM (in Hu-T-cells) | Not Applicable | [1] |
| Knockdown Efficiency | Not Applicable | Up to 90% reduction in protein levels | [5] |
Table 2: Functional Effects on T-Cell Activation
| Functional Outcome | This compound | siRNA Knockdown of Cbl-b | References |
| IL-2 Production | Increased (EC50 = 230 nM) | Significantly Increased | [1][6] |
| IFN-γ Production | Data not available | Significantly Increased | [3] |
| TNF-β Production | Data not available | Significantly Increased | [3] |
| T-Cell Proliferation | Enhances TCR signaling | Significantly Increased | [1][3] |
| Activation Marker Expression (CD69, CD25, CD71) | Upregulates pPLCγ1 | Significantly Increased | [1][3] |
Experimental Protocols
Key Experiment: Assessing T-Cell Activation Following Cbl-b Inhibition
Objective: To compare the effects of a Cbl-b small molecule inhibitor and Cbl-b siRNA on T-cell activation markers and cytokine production.
Cell Line: Human Jurkat T cells or primary human T lymphocytes.
Methodology:
-
Cell Culture: Culture Jurkat T cells or isolated primary T cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics).
-
Treatment Groups:
-
This compound Group: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24-48 hours).
-
siRNA Knockdown Group: Transfect cells with Cbl-b specific siRNA or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine). Allow 48-72 hours for optimal protein knockdown.[3]
-
Control Group: Treat cells with vehicle (e.g., DMSO) or non-targeting siRNA.
-
-
T-Cell Stimulation: Stimulate T cells with anti-CD3/CD28 antibodies to activate the T-cell receptor signaling pathway.
-
Analysis of Activation Markers:
-
Stain cells with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25, CD71).
-
Analyze the expression of these markers by flow cytometry.[3]
-
-
Cytokine Production Assay:
-
Collect the cell culture supernatant.
-
Measure the concentration of secreted cytokines such as IL-2 and IFN-γ using an ELISA kit.[3]
-
-
Western Blot Analysis:
-
Lyse the cells to extract total protein.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with antibodies against Cbl-b to confirm knockdown efficiency and phosphorylated downstream signaling proteins (e.g., pPLCγ1) to assess pathway activation.[7]
-
Mandatory Visualizations
Cbl-b Signaling Pathway in T-Cell Activation
Caption: Cbl-b negatively regulates T-cell activation by targeting key signaling molecules for ubiquitination.
Experimental Workflow: this compound vs. siRNA
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 4. Adoptive transfer of siRNA Cblb-silenced CD8+ T lymphocytes augments tumor vaccine efficacy in a B16 melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Cbl-b Inhibitors: A Comparative Guide for Immuno-Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Cbl-b inhibitors, with a focus on Cbl-b-IN-16, for their application in cancer research. Casitas B-lineage lymphoma proto-oncogene b (Cbl-b) is a key E3 ubiquitin ligase that acts as a negative regulator of T-cell and NK-cell activation, making it a compelling target for cancer immunotherapy.[1][2] Inhibition of Cbl-b can enhance the body's natural anti-tumor immune response.[3] This document summarizes the available data on the efficacy of Cbl-b inhibitors, outlines experimental protocols, and visualizes key biological pathways and workflows.
Efficacy of Cbl-b Inhibitors: An Overview
The primary mechanism of action for Cbl-b inhibitors is the potentiation of anti-tumor immunity rather than direct cytotoxicity to cancer cells.[3] Publicly available data on the direct effects of Cbl-b inhibitors on the viability of various cancer cell lines is limited. One study has suggested that Cbl-b can sensitize leukemia and gastric cancer cells to anthracyclines.[4] However, the main body of research focuses on how these inhibitors enhance the function of immune cells to attack tumors.[3][5]
This compound is an orally active Cbl-b inhibitor with a reported IC50 of 30 nM in biochemical assays.[6] It has been shown to induce IL-2 production in Hu-T-cells with an EC50 of 230 nM, indicating its ability to enhance T-cell activation.[6]
The following table summarizes the available data on this compound and other notable Cbl-b inhibitors. The efficacy data primarily reflects their impact on immune cell function, which is the intended therapeutic mechanism.
| Inhibitor | Target | IC50 (Biochemical) | Key In Vitro Efficacy | In Vivo Efficacy Models |
| This compound | Cbl-b | 30 nM[6] | Induces IL-2 production in Hu-T-cells (EC50 = 230 nM)[6] | Data not publicly available |
| NX-1607 | Cbl-b | Low nanomolar | Enhances T-cell and NK-cell activation[7] | Significant tumor growth inhibition in CT26 and MC38 colon carcinoma, 4T1 triple-negative breast cancer, and A20 B-cell lymphoma models[3] |
| C7683 (analogue of NX-1607) | Cbl-b | Potent binding | Stabilizes Cbl-b in an inactive conformation[7] | Data not publicly available |
| HST-1011 | Cbl-b | Data not publicly available | Enhances NK cell proliferation and cytotoxic activity against K562 cells | Data not publicly available |
| NTX-801 | Cbl-b | Data not publicly available | Strong immune cell activation | Robust tumor growth inhibition in a mouse syngeneic tumor model |
Signaling Pathway of Cbl-b in T-Cell Activation
Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling molecules downstream of the T-cell receptor (TCR) and the CD28 co-receptor. This leads to their degradation or altered function, thereby dampening the immune response. Cbl-b inhibitors block this process, leading to enhanced T-cell activation, proliferation, and cytokine production.
Caption: Cbl-b signaling pathway in T-cell activation and its inhibition by this compound.
Experimental Protocols
Detailed protocols for assessing the efficacy of Cbl-b inhibitors generally focus on their impact on immune cell function. Below are representative methodologies.
In Vitro T-Cell Activation Assay
Objective: To determine the effect of a Cbl-b inhibitor on T-cell activation by measuring cytokine production.
Methodology:
-
Cell Culture: Human T-cells (e.g., Hu-T-cells or primary human T-cells) are cultured in appropriate media.
-
Stimulation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to mimic TCR and co-stimulatory signals.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the Cbl-b inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24-72 hours).
-
Cytokine Measurement: The concentration of cytokines such as IL-2 and IFN-γ in the cell culture supernatant is measured using an ELISA or a multiplex cytokine assay.
-
Data Analysis: The EC50 value, the concentration of the inhibitor that induces a half-maximal response in cytokine production, is calculated.
Cbl-b Autoubiquitination Assay
Objective: To assess the direct inhibitory effect of a compound on the E3 ligase activity of Cbl-b.
Methodology:
-
Reaction Mixture: A reaction mixture containing recombinant Cbl-b, ubiquitin-activating enzyme (E1), ubiquitin-conjugating enzyme (E2, e.g., UbcH5b), ubiquitin, and ATP is prepared.
-
Inhibitor Addition: The Cbl-b inhibitor at various concentrations or a vehicle control is added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C to allow for the autoubiquitination of Cbl-b.
-
Detection: The level of Cbl-b ubiquitination is detected by Western blotting using an anti-ubiquitin antibody or through a more high-throughput method like a Lumit™ Protein Interaction Immunoassay.[8]
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of Cbl-b autoubiquitination, is determined.
Experimental Workflow for Evaluating Cbl-b Inhibitors
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel Cbl-b inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. oicr.on.ca [oicr.on.ca]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 5. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. promega.jp [promega.jp]
Validating Cbl-b Inhibitor Activity: A Comparative Guide to Downstream Signaling Analysis
For Researchers, Scientists, and Drug Development Professionals
The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation of T cells and other immune cells.[1][2] Inhibition of Cbl-b presents a promising strategy in immuno-oncology to enhance anti-tumor immunity. This guide provides a comparative overview of validating the activity of Cbl-b inhibitors, with a focus on Cbl-b-IN-16 and other notable alternatives, by examining their effects on downstream signaling pathways.
Cbl-b Signaling and Inhibition
Cbl-b acts as a negative regulator of T-cell activation by targeting key signaling proteins for ubiquitination and subsequent degradation.[1] Upon T-cell receptor (TCR) engagement, Cbl-b is recruited to the signaling complex where it ubiquitinates proteins such as Zap-70, Vav1, and the p85 subunit of PI3K, thereby dampening the activation signals.[3][4][5] Cbl-b inhibitors, such as this compound, are designed to block this E3 ligase activity, thus unleashing the full potential of T-cell-mediated immune responses.
Comparative Analysis of Cbl-b Inhibitors
Validating the efficacy of Cbl-b inhibitors requires a multi-faceted approach, encompassing biochemical assays, cell-based functional assays, and in vivo models. Below is a summary of publicly available data for this compound and other preclinical/clinical Cbl-b inhibitors. Direct comparison should be approached with caution as assay conditions may vary between studies.
| Inhibitor | Target | In Vitro Activity (IC50) | Cellular Activity (EC50) | Key Downstream Effects | Development Stage |
| This compound | Cbl-b | 30 nM (Biochemical assay) | 230 nM (IL-2 production in Jurkat cells) | Inhibits Cbl-b autoubiquitination and Zap-70 ubiquitination; enhances TCR signaling and pPLCγ1 levels. | Preclinical |
| NX-1607 | Cbl-b | Potent biochemical inhibition (low nM) | Dose-dependent increases in cytokine secretion in human T cells. | Enhances T and NK cell-mediated anti-tumor responses; increases IL-2 and IFN-γ secretion.[6] | Phase 1 Clinical Trial |
| NX-0255 | Cbl-b | Highly potent | Enhances expansion and function of tumor-infiltrating lymphocytes (TILs). | Increases frequency of less exhausted CD8+ memory T-cells.[7] | Preclinical (used for ex vivo TIL expansion in DeTIL-0255 therapy) |
| Ageliferins | Cbl-b | 18-35 µM | Not reported | Inhibits Cbl-b ubiquitin ligase activity.[8] | Research Compound |
Experimental Protocols for Validation
A robust validation of Cbl-b inhibitor activity involves a series of key experiments to demonstrate target engagement and downstream functional consequences.
Cbl-b Ubiquitination Assay (TR-FRET)
This biochemical assay directly measures the E3 ligase activity of Cbl-b.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the ubiquitination of a substrate or the autoubiquitination of Cbl-b itself.[9]
-
Methodology:
-
Recombinant GST-tagged Cbl-b is incubated with biotinylated ubiquitin, E1 and E2 enzymes, and ATP in the presence of the test inhibitor.
-
A terbium-labeled anti-GST antibody (donor) and a fluorescently labeled streptavidin (acceptor) are added.
-
If ubiquitination occurs, the donor and acceptor are brought into close proximity, resulting in a FRET signal that is inversely proportional to the inhibitor's activity.
-
-
Data Analysis: IC50 values are calculated from the dose-response curve of the inhibitor.
Western Blotting for Downstream Signaling Proteins
This method assesses the phosphorylation status of key proteins downstream of the TCR signaling pathway.
-
Principle: Western blotting is used to detect the levels of phosphorylated PLCγ1 (p-PLCγ1) and phosphorylated Akt (p-Akt) in cell lysates following treatment with a Cbl-b inhibitor.
-
Methodology:
-
Immune cells (e.g., Jurkat T-cells or primary human T-cells) are stimulated (e.g., with anti-CD3/CD28 antibodies) in the presence of varying concentrations of the Cbl-b inhibitor.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for p-PLCγ1 (Tyr783) and p-Akt (Ser473), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate. Total PLCγ1 and Akt levels are also measured as loading controls.
-
-
Data Analysis: The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels to determine the fold-change in phosphorylation upon inhibitor treatment.
ELISA for Cytokine Production
This assay quantifies the secretion of key effector cytokines, such as IL-2 and IFN-γ, from activated immune cells.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Methodology:
-
Immune cells are stimulated in the presence of the Cbl-b inhibitor for a specified period (e.g., 24-48 hours).
-
The cell culture supernatant is collected.
-
The supernatant is added to a microplate pre-coated with a capture antibody specific for the cytokine of interest (e.g., IL-2 or IFN-γ).
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a measurable color change.
-
The absorbance is read on a plate reader, and the concentration of the cytokine is determined by comparison to a standard curve.
-
-
Data Analysis: EC50 values for cytokine production can be calculated from the dose-response curves.
Conclusion
Validating the activity of Cbl-b inhibitors requires a comprehensive assessment of their impact on the Cbl-b signaling pathway. By employing a combination of biochemical and cell-based assays, researchers can quantitatively compare the potency and efficacy of different inhibitors like this compound. The experimental protocols outlined in this guide provide a framework for generating robust data to support the development of novel Cbl-b-targeted immunotherapies. The ultimate validation of these inhibitors will come from demonstrating their anti-tumor efficacy in preclinical and clinical settings.
References
- 1. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nurixtx.com [nurixtx.com]
- 3. promega.com [promega.com]
- 4. ascopubs.org [ascopubs.org]
- 5. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]
Reproducibility of Cbl-b-IN-16 Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility for the Cbl-b inhibitor, Cbl-b-IN-16. While direct comparative studies on the reproducibility of this compound are limited in publicly available literature, this document summarizes the existing data for this compound and benchmarks it against related, well-characterized Cbl-b inhibitors to offer a framework for assessing experimental reliability.
Executive Summary
This compound is an orally active inhibitor of the E3 ubiquitin ligase Cbl-b, a key negative regulator of T-cell activation. Inhibition of Cbl-b is a promising strategy in immuno-oncology to enhance anti-tumor immunity. The reproducibility of experimental data is paramount for the validation of such therapeutic agents. This guide outlines the available quantitative data for this compound, details relevant experimental protocols, and provides a visual representation of the associated signaling pathways and workflows.
Data Presentation
The following tables summarize the available quantitative data for this compound and provide a comparative look at another well-documented Cbl-b inhibitor, NX-1607, to offer context on typical potency values. It is important to note that the data for this compound originates from a commercial supplier and awaits independent verification in peer-reviewed publications.
Table 1: In Vitro Potency of Cbl-b Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Source |
| This compound | Biochemical Assay | Cbl-b | 30 | Commercial Supplier |
| NX-1607 | HTRF Assay | Cbl-b | Low nanomolar | [1] |
Table 2: Cellular Activity of Cbl-b Inhibitors
| Compound | Cell Line | Assay | EC50 (nM) | Source |
| This compound | Hu-T-cells | IL-2 Production | 230 | Commercial Supplier |
| NX-1607 | Jurkat T-cells, Primary Human T-cells | T-cell Activation (CD69 expression) | Not explicitly stated, but activity shown at various concentrations | [1] |
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed and standardized protocols are essential. Below are methodologies for key assays used to characterize Cbl-b inhibitors.
Cbl-b Autoubiquitination Assay (Luminescent Method)
This assay quantitatively measures the autoubiquitination activity of Cbl-b, a key function inhibited by compounds like this compound.
Materials:
-
Recombinant GST-tagged Cbl-b
-
Ubiquitin Activating Enzyme (E1)
-
UbcH5b (E2 conjugating enzyme)
-
Biotinylated-ubiquitin
-
ATP
-
Assay Buffer
-
Anti-GST-SmBiT and Streptavidin-LgBiT (for detection)
-
Lumit™ Detection Substrate
-
96-well white plates
Procedure:
-
Prepare a reaction mixture containing 42 nM E1 enzyme, 244 nM UbcH5b, 20 µM ATP, and biotinylated ubiquitin in assay buffer. For a negative control, prepare a similar mixture without ATP.
-
Prepare a serial dilution of this compound or other test compounds.
-
Add 10 µL of the reaction mixture and 10 µL of a dilution of GST-Cbl-b to each well of a 96-well plate.
-
Add the test compound to the appropriate wells.
-
Incubate the plate at 37°C for 4 hours with shaking.
-
Add 20 µL of a detection reagent mixture containing 0.10 µg/mL anti-GST-SmBiT and 0.33 µg/mL Streptavidin-LgBiT.
-
Incubate for 30 minutes with shaking.
-
Add 10 µL of Lumit™ Detection Substrate A (diluted 1:50).
-
Incubate for 2 minutes with shaking.
-
Read the luminescence signal. A decrease in signal indicates inhibition of Cbl-b autoubiquitination.
T-Cell Activation Assay (IL-2 Production in Jurkat Cells)
This cellular assay assesses the ability of Cbl-b inhibitors to enhance T-cell activation, measured by the production of Interleukin-2 (IL-2).
Materials:
-
IL-2 Luciferase Reporter Jurkat cells
-
Cell culture medium (e.g., Thaw Medium 2)
-
White, clear-bottom 96-well plates
-
This compound or other test compounds
-
ONE-Step™ Luciferase Assay System
Procedure:
-
Seed the IL-2 Luciferase Reporter Jurkat cells at a density of approximately 70,000 cells per well in 50 µL of culture medium in a 96-well plate.
-
Prepare a serial dilution of this compound in the culture medium.
-
Add the diluted compound to the cells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add the ONE-Step™ Luciferase Assay reagent to each well.
-
Measure the luminescence. An increase in luminescence indicates enhanced IL-2 promoter activity and, therefore, T-cell activation.
Mandatory Visualization
Cbl-b Signaling Pathway in T-Cell Activation
The following diagram illustrates the central role of Cbl-b in negatively regulating T-cell receptor (TCR) signaling and how its inhibition by this compound can lead to enhanced T-cell activation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
